Synthesis and Mechanistic Evaluation of 3-Methyl-1H-pyrazole-5-thiol: A Comprehensive Guide for Process Chemistry
Executive Summary 3-Methyl-1H-pyrazole-5-thiol (also known as 5-mercapto-3-methylpyrazole) is a highly versatile nucleophilic scaffold utilized extensively in the synthesis of pyrazolesulfonamides, agricultural herbicide...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Methyl-1H-pyrazole-5-thiol (also known as 5-mercapto-3-methylpyrazole) is a highly versatile nucleophilic scaffold utilized extensively in the synthesis of pyrazolesulfonamides, agricultural herbicides, and pharmaceutical kinase inhibitors[1]. The presence of the thiol moiety at the 5-position provides a robust handle for cross-coupling reactions, thioetherification, and subsequent oxidation to sulfonyl chlorides[1]. This whitepaper details the authoritative, scalable synthetic pathways to produce this compound, emphasizing the mechanistic causality behind reagent selection, self-validating experimental protocols, and quantitative optimization data.
Mechanistic Rationale & Retrosynthetic Strategy
The most scalable and economically viable retrosynthetic route to 3-methyl-1H-pyrazole-5-thiol avoids the use of pre-thiolated precursors—which are often unstable or malodorous—in favor of a late-stage thionation strategy.
Precursor Condensation and Tautomerism
The synthesis begins with the condensation of ethyl acetoacetate with hydrazine hydrate to yield the intermediate 3-methyl-2-pyrazolin-5-one[2]. This intermediate exhibits complex tautomerism, existing in a dynamic equilibrium between the CH₂-form (pyrazolone), the OH-form (pyrazolol), and the NH-form. Understanding this tautomerism is critical because the subsequent thionation step targets the localized electron density of the carbonyl/enol oxygen.
Oxygen-to-Sulfur (O-S) Exchange Mechanism
Thionation of the tautomeric mixture is achieved via an O-S exchange mechanism. While Phosphorus Pentasulfide (
P4S10
) is the classical reagent for the thionation of heterocyclic rings[3], Lawesson's Reagent offers superior chemoselectivity and stereospecificity for the carbonyl oxygen[4]. Lawesson's reagent operates by dissociating into active dithiophosphine ylides at elevated temperatures (typically >90°C), which form a highly reactive four-membered thiaoxaphosphetane intermediate with the pyrazolone carbonyl. Subsequent cycloreversion extrudes the desired thione/thiol and a stable phosphorus byproduct, driving the reaction forward thermodynamically.
Fig 1. Retrosynthetic and forward synthesis pathway for 3-methyl-1H-pyrazole-5-thiol.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each step confirms the success of the previous one before proceeding.
Protocol A: Synthesis of 3-Methyl-2-pyrazolin-5-one
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.0 g (0.1 mol) of ethyl acetoacetate and 100 mL of absolute ethanol.
Hydrazine Addition: Cool the mixture to 0°C using an ice bath. Slowly add 5.0 g (0.1 mol) of hydrazine hydrate (80% aqueous solution) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic condensation and prevents the formation of bis-hydrazone byproducts.
Reflux & Cyclization: Remove the ice bath and heat the reaction to reflux (approx. 78°C) for 2 hours.
Validation (IPC 1): Monitor via TLC (Eluent: EtOAc:Hexane 1:1). The disappearance of the ethyl acetoacetate spot (UV inactive, visualizable via KMnO₄ stain) confirms complete conversion[2].
Isolation: Concentrate the mixture under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield pure 3-methyl-2-pyrazolin-5-one as a white crystalline solid.
Protocol B: Thionation to 3-Methyl-1H-pyrazole-5-thiol
Anhydrous Setup: Equip a 250 mL 3-neck flask with a Dean-Stark trap, a reflux condenser, and an argon inlet. Route the condenser exhaust through a 2M NaOH scrubber. Causality: The scrubber is mandatory to neutralize highly toxic
H2S
gas evolved during the
P4S10
thionation process[3].
Reagent Loading: Suspend 9.8 g (0.1 mol) of 3-methyl-2-pyrazolin-5-one and 22.2 g (0.05 mol) of
P4S10
(or 0.55 eq of Lawesson's Reagent for higher chemoselectivity[4]) in 150 mL of anhydrous toluene. Causality: Toluene (b.p. 110°C) provides the exact thermal threshold required to activate the thionating agents without thermally degrading the pyrazole core.
Reflux: Heat the suspension to a vigorous reflux (110°C) for 4–6 hours.
Validation (IPC 2): Monitor via TLC (Eluent: DCM:MeOH 9:1). The product will appear as a new, highly UV-active spot with a lower Rf value than the starting material due to increased polarity from the thiol/thione tautomerism.
Quenching: Cool the reaction to room temperature. Carefully pour the mixture into 200 mL of ice-cold water. Causality: Cold water safely hydrolyzes unreacted
P4S10
into water-soluble phosphoric acid derivatives, effectively separating them from the organic product.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via silica gel column chromatography to yield 3-methyl-1H-pyrazole-5-thiol.
Fig 2. Step-by-step experimental workflow for the thionation process.
Quantitative Data Presentation
Selecting the appropriate thionating agent is a balance between cost, yield, and safety. The table below summarizes the quantitative optimization data for the thionation of 3-methyl-2-pyrazolin-5-one.
Advanced Chemical Profiling and Synthetic Utility of 3-Methyl-1H-Pyrazole-5-Thiol in Drug Discovery
Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, offering unparalleled versatility in the design of bioactive molecules. Among its derivatives, 3-methyl-1H-pyrazole-5-thiol (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, offering unparalleled versatility in the design of bioactive molecules. Among its derivatives, 3-methyl-1H-pyrazole-5-thiol (CAS: 1309467-97-7)[1] stands out as a critical intermediate and pharmacophore. This technical whitepaper provides an in-depth analysis of its physicochemical properties, tautomeric dynamics, validated synthetic methodologies, and its expanding role in the development of Sigma-1 (
σ1R
) receptor antagonists and novel antibacterial agents.
Structural Dynamics and Physicochemical Profiling
Tautomeric Complexity
Pyrazoles are electron-rich heterocyclic systems characterized by a multifarious framework that heavily influences their reactivity[2]. 3-methyl-1H-pyrazole-5-thiol exhibits two simultaneous tautomeric phenomena that dictate its behavior in solution and within protein binding pockets:
Annular (Prototropic) Tautomerism: Rapid proton exchange occurs between the N1 and N2 atoms of the pyrazole ring. Consequently, the 3-methyl and 5-methyl positions are chemically equivalent in solution, meaning 3-methyl-1H-pyrazole-5-thiol is in dynamic equilibrium with 5-methyl-1H-pyrazole-3-thiol[2].
Thiol-Thione Tautomerism: The sulfhydryl (-SH) group can transfer its proton to the adjacent nitrogen, forming a thione (C=S) double bond (yielding 5-methyl-1,2-dihydro-3H-pyrazole-3-thione)[1].
This dual tautomerism is a critical consideration in drug design, as the molecule can act as either a hydrogen bond donor (via -NH or -SH) or an acceptor (via N or C=S) depending on the microenvironment of the target receptor[2].
Quantitative Physicochemical Data
To facilitate Fragment-Based Drug Discovery (FBDD), the core computational and physicochemical properties of the scaffold are summarized below.
Low MW fragment; allows for extensive functionalization without violating Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA)
~65.0 Ų
Optimal for membrane permeability, including Blood-Brain Barrier (BBB) penetration required for CNS targets.
| H-Bond Donors | 2 (NH, SH) | Facilitates strong anchoring within receptor cavities (e.g.,
σ1R
binding pocket). |
| H-Bond Acceptors | 2 (N, S) | Participates in dipole interactions and metal coordination. |
Synthetic Methodologies: The Thionation Pathway
The most robust method for synthesizing 3-methyl-1H-pyrazole-5-thiol derivatives is the direct thionation of the corresponding 3-hydroxypyrazole (pyrazolone) precursors. The following protocol is engineered as a self-validating system to ensure high yield and purity.
Protocol: Synthesis via Phosphorus Pentasulfide (
P2S5
)
Rationale & Causality: Oxygen-to-sulfur exchange in heterocycles requires significant activation energy. Phosphorus pentasulfide (
P2S5
) or Lawesson's reagent is utilized as the thionating agent. Xylenes are selected as the solvent because their high boiling point (~140°C) provides the necessary thermodynamic drive for the reaction[3].
Step-by-Step Methodology:
Preparation: In an oven-dried 500 mL round-bottom flask, suspend 5-methyl-1H-pyrazol-3-ol (1.0 eq) in anhydrous xylenes (0.1 M concentration).
Reagent Addition: Add
P2S5
(1.0 eq) in a single portion.
Atmospheric Control: Immediately purge the system with inert nitrogen (
N2
) gas.
Causality: The inert atmosphere is critical to prevent the oxidative dimerization of the newly formed thiol into an inactive disulfide byproduct.
Reflux: Heat the mixture to reflux (140°C) for 18–20 hours with vigorous magnetic stirring[3].
Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar starting material (baseline) will be consumed, replaced by a higher-Rf spot corresponding to the less polar pyrazole-thiol.
Validation Checkpoint 2: Evolution of
H2S
gas (detectable by lead acetate paper turning black at the condenser outlet) confirms active thionation.
Quenching: Cool the reaction to 0°C. Carefully quench with ice-cold water to hydrolyze unreacted phosphorus species into water-soluble phosphoric acids.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography.
Validation Checkpoint 3: IR spectroscopy of the purified product will show the disappearance of the broad O-H stretch (~3200 cm⁻¹) and the appearance of a weak S-H stretch (~2550 cm⁻¹) or C=S stretch, confirming successful conversion[2].
Figure 1: Synthesis workflow, tautomeric equilibrium, and pharmaceutical applications.
Pharmacological Applications and Target Modulation
Sigma-1 Receptor (
σ1R
) Antagonism
Sigma-1 receptors are unique ligand-regulated molecular chaperones anchored to the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. They modulate the activity of various proteins, including NMDA receptors and ion channels, playing a critical role in central sensitization and neuropathic pain[3].
During the development of the clinical candidate S1RA (E-52862), researchers synthesized thio-analogs by replacing the oxygen atom adjacent to the pyrazole ring with sulfur (utilizing the 3-methyl-1H-pyrazole-5-thiol scaffold)[3].
Table 2: Structure-Activity Relationship (SAR) of Pyrazole Substitutions
| Position | Substitution | Impact on
σ1R
Affinity | Structural Rationale |
| :--- | :--- | :--- | :--- |
| Position 1 | Aryl / Cyclohexyl | High Tolerance | Fits optimally into the primary hydrophobic pocket of the receptor[3]. |
| Position 4 | Any substitution | Detrimental | Induces severe steric clash within the narrow receptor binding cleft[3]. |
| Position 3/5 | Small groups (Methyl) | Well Tolerated | Maintains optimal conformation without inducing steric hindrance[3]. |
| Linker | Thioether (-S-) | Retains Affinity | Bioisosteric replacement of oxygen maintains required dipole and flexibility[3]. |
The thio-derivatives successfully bound to both
σ1R
and
σ2R
in a manner nearly identical to their oxygenated counterparts, proving that the pyrazole-thiol scaffold is a highly viable bioisostere for neuroprotective drug development[3].
Figure 2: Mechanism of action for pyrazole-thiol derived Sigma-1 receptor antagonists.
Antibacterial Efficacy (DapE and MRSA Inhibition)
Beyond neuropharmacology, 3-methyl-1H-pyrazole-5-thiol derivatives are potent antimicrobial agents.
MRSA Synergy: 3-methyl-1-phenylpyrazole-5-thiol and its fluorinated derivatives exhibit strong independent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), S. epidermidis, and E. faecalis. Furthermore, they demonstrate a pronounced synergistic effect when co-administered with aminoglycosides, likely by disrupting bacterial membrane integrity[4].
DapE Inhibition: The pyrazole-thiol scaffold is utilized to synthesize inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme essential for peptidoglycan cell wall biosynthesis in Gram-negative pathogens like Haemophilus influenzae[5].
Advanced Heterocyclic Scaffolding via C-H Activation
In modern synthetic methodology, 1-phenyl-1H-pyrazole-5-thiol serves as a premium starting material for the construction of complex fused heterocycles. Through Palladium-catalyzed intramolecular C-H activation and subsequent C-S bond formation, researchers can synthesize pyrazolo[5,1-b]benzothiazoles[6]. Notably, this reaction is highly efficient and proceeds without the need for an additional oxidant, highlighting the inherent electronic advantages of the pyrazole-thiol system[6].
Conclusion
3-methyl-1H-pyrazole-5-thiol is far more than a simple heterocyclic building block. Its unique tautomeric flexibility, combined with its ability to act as a bioisostere for oxygenated systems, makes it an invaluable asset in modern drug discovery. From modulating molecular chaperones in the central nervous system to disrupting bacterial cell wall synthesis, mastering the chemical properties and synthetic handling of this compound is essential for researchers pushing the boundaries of medicinal chemistry.
References
[1] AiFChem. 1309467-97-7 | 5-Methyl-1,2-dihydro-3H-pyrazole-3-thione. Available at:
[4] Tagawa, Y., et al. (2002). Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie (Weinheim). Available at:
[5] DiPuma, T., et al. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. ResearchGate. Available at:
[3] Díaz, J. L., et al. (2012). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry - ACS Publications. Available at:
[2] Frizzo, C. P., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at:
[6] Organic Chemistry Frontiers (RSC Publishing). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Available at:
3-Methyl-1H-pyrazole-5-thiol (CAS 1309467-97-7): A Technical Guide to Synthesis, Tautomerism, and Drug Discovery Applications
Executive Summary In modern medicinal chemistry, the pyrazole scaffold is a privileged structure due to its profound impact on target affinity, metabolic stability, and physicochemical properties. Specifically, 3-methyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the pyrazole scaffold is a privileged structure due to its profound impact on target affinity, metabolic stability, and physicochemical properties. Specifically, 3-methyl-1H-pyrazole-5-thiol (also recognized by its tautomeric synonym, 5-methyl-1H-pyrazole-3-thiol) has emerged as a highly versatile nucleophilic building block. Assigned the CAS Registry Number 1309467-97-7 [1], this compound is instrumental in the development of kinase inhibitors, bacterial desuccinylase (DapE) inhibitors, and ubiquitin-specific-processing protease 1 (USP1) inhibitors.
This whitepaper provides an in-depth analysis of the compound's tautomeric behavior, validated synthetic methodologies, and detailed experimental protocols for its integration into advanced pharmaceutical pipelines.
Physicochemical Profiling & Tautomeric Dynamics
The reactivity of 3-methyl-1H-pyrazole-5-thiol is entirely dictated by its annular and functional tautomerism. Understanding this dynamic equilibrium is critical for predicting regioselectivity during electrophilic coupling (e.g., S-alkylation vs. N-alkylation).
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound:
Primary identifier for procurement and regulatory filing.
Molecular Formula
C₄H₆N₂S
Dictates mass spectrometric expected m/z [M+H]⁺ ~115.03.
Molecular Weight
114.17 g/mol
Low molecular weight allows for high ligand efficiency (LE) when incorporated into larger pharmacophores.
Hydrogen Bond Donors
1 (Dynamic)
Participates in target-site anchoring (e.g., kinase hinge regions).
Hydrogen Bond Acceptors
2
Enhances aqueous solubility and target interaction.
The Tautomeric Equilibrium
Pyrazoles bearing a thiol/thione group at the 3(5)-position exhibit a complex tautomeric equilibrium. Theoretical and experimental studies using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) reveal that the compound exists in three primary states: 1H-pyrazole-5-thiol, 1H-pyrazole-3-thiol, and 1,2-dihydropyrazole-3-thione[2].
Gas Phase: The 1H-pyrazole-5-thiol and 1H-pyrazole-3-thiol forms are the most stable due to the preservation of the aromatic pyrazole ring.
Solution Phase (Polar Solvents): The 1,2-dihydropyrazole-3-thione form becomes heavily predominant. The highly polarizable C=S bond is stabilized by solvent interactions, which increases the nucleophilicity of the sulfur atom upon deprotonation.
Tautomeric equilibrium of 3-methyl-1H-pyrazole-5-thiol highlighting phase-dependent stability.
Applications in Drug Development
The 3-methyl-1H-pyrazole-5-thiol motif is utilized to synthesize thioether linkages, which are bioisosteric to ethers but offer different conformational flexibilities and metabolic profiles.
Antimicrobial Agents (DapE Inhibitors)
The bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) is a critical target for novel antibiotics because it is essential for bacterial cell wall synthesis but absent in mammals. Researchers have utilized pyrazole-5-thiols to synthesize thio-linked analogs that act as competitive inhibitors. The sulfur atom serves a dual purpose: it acts as a flexible linker and can participate in binding the catalytic zinc ions within the DapE active site[3].
Oncology (USP1 Inhibitors)
Ubiquitin-specific-processing protease 1 (USP1) regulates DNA damage repair. Inhibiting USP1 is a validated strategy for treating cancers with elevated RAD18 levels, such as triple-negative breast cancer. 3-methyl-1H-pyrazole-5-thiol is utilized as a nucleophilic precursor to synthesize substituted pyrazolopyrimidines and purines, forming critical thioether bridges that fit securely into the USP1 allosteric pockets[4].
Neuropharmacology (
σ1
Receptor Antagonists)
In the development of
σ1
receptor antagonists (such as the clinical candidate S1RA), researchers explored replacing the standard oxygen linker with a sulfur atom. The thionation of pyrazolone precursors followed by S-alkylation yields thiopyrazole derivatives that maintain high binding affinity to
σ1
receptors in guinea pig brain membranes, demonstrating the viability of sulfur bioisosterism in CNS drug design[5].
Validated Synthesis Methodologies
To obtain 3-methyl-1H-pyrazole-5-thiol (or its N-substituted derivatives), researchers typically start from the corresponding pyrazolone (e.g., 3-methyl-1H-pyrazol-5-ol). Two primary thionation protocols are utilized, each with distinct mechanistic rationales.
Method A: Lawesson's Reagent (Preferred for Mild Conditions)
Causality: Lawesson's reagent generates a highly reactive dithiophosphine ylide intermediate that selectively converts the C=O bond to a C=S bond. This method is preferred over inorganic sulfides because it requires lower temperatures, proceeds homogeneously in organic solvents, and minimizes the degradation of sensitive functional groups[3].
Conditions: Refluxing toluene or xylenes, 2-4 hours.
Method B: Phosphorus Pentasulfide (P₂S₅) (Preferred for Scale-up)
Causality: P₂S₅ is highly cost-effective for multi-gram scale syntheses. While it requires harsher conditions and often yields a heterogeneous mixture, it provides excellent conversion rates for sterically unhindered pyrazolones[5].
Conditions: Refluxing xylenes under nitrogen atmosphere, 20 hours.
The following protocol details the S-alkylation of 3-methyl-1H-pyrazole-5-thiol to form a thioether linkage, a fundamental step in synthesizing DapE or USP1 inhibitors.
Self-Validating System: The success of this reaction relies on the Pearson Hard Soft Acid Base (HSAB) theory. By using a mild base (K₂CO₃) in a polar aprotic solvent (acetone or DMF), the soft thiolate anion is generated. The soft thiolate selectively attacks the soft electrophilic carbon of an alkyl halide, preventing unwanted N-alkylation at the harder pyrazole nitrogen.
Step-by-Step Methodology
Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 3-methyl-1H-pyrazole-5-thiol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).
Solvation: Suspend the mixture in anhydrous acetone (or DMF for less reactive electrophiles) at a concentration of 0.2 M. Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the thiolate anion.
Electrophilic Addition: Slowly add the alkylating agent (e.g., an
α
-chloro amide or alkyl bromide) (1.1 equiv) dropwise.
Reaction Monitoring: Stir the reaction at room temperature (or heat to 50 °C if using a sterically hindered chloride). Monitor via TLC (Hexane:EtOAc 3:1). The starting thiol is highly UV-active; its disappearance validates the progression of the reaction.
Quenching & Extraction: Once complete, quench the reaction with distilled water. Extract the aqueous layer three times with dichloromethane (DCM).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.
Analytical Validation: Confirm the S-alkylation via FTIR (disappearance of the -SH stretch at ~2500 cm⁻¹) and ¹H-NMR (appearance of the thioether -S-CH₂- singlet typically around
δ
3.5 - 4.0 ppm)[3].
Mechanistic workflow for the regioselective S-alkylation of pyrazole-5-thiol derivatives.
References
Faria, J. V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". MDPI Molecules, 2019. Available at:[Link]
Díaz, J. L., et al. "Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists". Journal of Medicinal Chemistry, 2012. Available at:[Link]
Reidl, C., et al. "Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics". MDPI Pharmaceuticals, 2024. Available at: [Link]
Google Patents. "WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors". WIPO (PCT), 2020.
An In-depth Technical Guide to the Spectroscopic Characterization of 3-methyl-1H-pyrazole-5-thiol
Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 3-methyl-1H-pyrazole-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. A c...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-methyl-1H-pyrazole-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. A critical aspect of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. This guide delves into the detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data to elucidate the predominant tautomeric form and confirm the molecular structure. Furthermore, this document outlines robust, field-proven experimental protocols for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy for researchers. The synthesis of theoretical understanding and practical application presented herein serves as an essential resource for scientists engaged in the characterization and utilization of pyrazole derivatives.
Introduction to 3-methyl-1H-pyrazole-5-thiol
Chemical Identity and Structural Framework
3-methyl-1H-pyrazole-5-thiol belongs to the pyrazole class of five-membered heterocyclic compounds, which are characterized by two adjacent nitrogen atoms within the aromatic ring.[1] The core pyrazole structure is a versatile scaffold in organic synthesis due to its unique electronic properties and multiple reactive sites.[1] The subject of this guide, 3-methyl-1H-pyrazole-5-thiol, is functionalized with a methyl group at the C3 position and a thiol group at the C5 position.
The Critical Role of Tautomerism: Thiol vs. Thione
A pivotal characteristic of 3-methyl-1H-pyrazole-5-thiol is its ability to exist in different tautomeric forms.[1] This phenomenon, particularly the annular prototropic tautomerism, is a key feature of N-unsubstituted pyrazoles and can significantly influence their chemical reactivity and biological activity.[1][2] For this molecule, the primary equilibrium to consider is between the thiol form (3-methyl-1H-pyrazole-5-thiol) and the thione form (3-methyl-1H-pyrazole-5(4H)-thione). Theoretical studies have indicated that solvent molecules can play a significant role in the intermolecular proton transfer and the resulting tautomeric balance.[1] The differentiation between these tautomers is a central theme of the spectroscopic analysis that follows.
Diagram 1: Tautomeric Equilibrium. Illustrates the equilibrium between the thiol and thione forms. Note: Actual images would be embedded in a real-world application.
Importance in Medicinal Chemistry
Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The specific structural features of 3-methyl-1H-pyrazole-5-thiol, including its potential for hydrogen bonding and metal chelation, make it a valuable building block for the synthesis of novel bioactive compounds.
Core Spectroscopic Techniques and Data Interpretation
The definitive structural elucidation of 3-methyl-1H-pyrazole-5-thiol and the determination of its predominant tautomeric form rely on the synergistic interpretation of data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the thiol and thione tautomers. The chemical environment of the protons and carbons in the molecule will differ significantly between the two forms.
The proton NMR spectrum provides key insights into the electronic environment of the hydrogen atoms. In a typical deuterated solvent like DMSO-d₆, the following signals are expected:
-CH₃ (Methyl Protons): A singlet peak typically appears in the upfield region, around δ 2.2-2.5 ppm.[5]
C4-H (Pyrazole Ring Proton): A singlet is expected for the proton at the C4 position of the pyrazole ring. Its chemical shift can vary but is generally observed around δ 5.8-6.4 ppm.[3][6]
N-H (Amide/Iminol Proton): A broad singlet corresponding to the N-H proton is expected in the downfield region, often above δ 12 ppm, due to hydrogen bonding and the acidic nature of the proton.[6]
S-H (Thiol Proton): The presence of a distinct signal for the S-H proton would be strong evidence for the thiol tautomer. This peak is often broad and its chemical shift can be variable. Conversely, its absence supports the predominance of the thione form.
Causality in Interpretation: The absence of a distinct S-H proton signal and the presence of a downfield N-H proton strongly suggest that the molecule exists predominantly in the thione form in polar aprotic solvents like DMSO. The deshielding of the N-H proton is consistent with the proton being attached to the pyrazole ring nitrogen.
The ¹³C NMR spectrum provides complementary information about the carbon framework.
-CH₃ (Methyl Carbon): An upfield signal around δ 10-15 ppm is characteristic of the methyl carbon.[7]
C4 (Pyrazole Ring Carbon): The C4 carbon typically resonates in the range of δ 100-110 ppm.[7]
C3 and C5 (Pyrazole Ring Carbons): The chemical shifts of C3 and C5 are highly dependent on the tautomeric form.[7][8] In the thione form, the C5 carbon is a thiocarbonyl (C=S) and would be significantly deshielded, appearing far downfield, potentially in the range of δ 160-180 ppm.[3] The C3 carbon, attached to the methyl group, would appear at a different chemical shift, likely around δ 145-155 ppm.[7]
Trustworthiness of the Data: The observation of a carbon signal in the characteristic C=S region (δ > 160 ppm) is a highly reliable indicator of the thione tautomer's prevalence.
Table 1: Summary of Expected NMR Data for the Thione Form of 3-methyl-1H-pyrazole-5-thiol
Signal Assignment
¹H NMR (δ ppm)
¹³C NMR (δ ppm)
Multiplicity
-CH₃
~2.3
~12
Singlet
C4-H
~6.0
~105
Singlet
N-H
>12
-
Broad Singlet
C3
-
~150
-
C5 (C=S)
-
~175
-
Note: These are approximate chemical shifts and can vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, which in turn helps to distinguish between the tautomers.
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is indicative of an N-H stretching vibration.[3]
C=S Stretch (Thione): The presence of a strong absorption band in the range of 1050-1250 cm⁻¹ is characteristic of a C=S double bond, providing strong evidence for the thione tautomer.[9][10] The exact position can be influenced by coupling with other vibrations.[9]
S-H Stretch (Thiol): A weak and sharp absorption band around 2550-2600 cm⁻¹ would indicate the presence of an S-H bond, characteristic of the thiol tautomer.[10]
C=N Stretch: A stretching vibration for the C=N bond within the pyrazole ring is expected around 1590 cm⁻¹.[3]
Expertise in Interpretation: The presence of a distinct C=S stretching band, coupled with the absence of a clear S-H stretching band, provides compelling evidence for the dominance of the thione form in the solid state (when using a KBr pellet).
Table 2: Key FT-IR Absorption Bands for the Thione Form
Functional Group
Wavenumber (cm⁻¹)
Intensity
N-H Stretch
3100 - 3400
Broad
C-H Stretch
2900 - 3000
Medium
C=N Stretch
~1590
Medium
C=S Stretch
1050 - 1250
Strong
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Molecular Ion Peak ([M]⁺ or [M+H]⁺): For 3-methyl-1H-pyrazole-5-thiol (C₄H₆N₂S), the expected monoisotopic mass is approximately 114.02 g/mol . In high-resolution mass spectrometry (HRMS), this value can be determined with high precision, confirming the molecular formula.
Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for pyrazole derivatives may involve the loss of small neutral molecules like HCN or the cleavage of the methyl group.
Experimental Protocols for Spectroscopic Analysis
The quality and reliability of spectroscopic data are directly dependent on the rigor of the experimental methodology. The following protocols are designed to be self-validating and produce high-quality, reproducible data.
Sample Preparation
Purity: Ensure the sample is of high purity (>98%) to avoid interference from impurities. Recrystallization or column chromatography may be necessary.[11]
Solvent Selection: For NMR, use high-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the tautomeric equilibrium.[12] For UV-Vis, use UV-grade solvents.[13]
Moisture: Take precautions to minimize moisture, as it can interfere with N-H and S-H proton signals in NMR and the O-H region in FT-IR.[11]
Protocol for ¹H and ¹³C NMR Data Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
Instrument Setup:
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for better signal dispersion.
Tune and shim the instrument to optimize magnetic field homogeneity.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Set an appropriate spectral width and acquisition time.
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
A larger number of scans will be required due to the lower natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for FT-IR (KBr Pellet Method)
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
Acquire a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.[13]
Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.[13]
Data Analysis: Identify and label the characteristic absorption bands.
Protocol for High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with an electrospray ionization (ESI) source.
Data Acquisition:
Infuse the sample solution into the ion source.
Acquire the mass spectrum in positive or negative ion mode.
Ensure the instrument is properly calibrated to achieve high mass accuracy.
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
Integrated Spectroscopic Analysis: A Holistic Approach
Combining Data to Confirm Structure and Tautomeric Form
No single spectroscopic technique provides the complete picture. A definitive structural confirmation is achieved by integrating the data from NMR, FT-IR, and MS.
MS confirms the molecular formula (C₄H₆N₂S).
FT-IR shows the presence of N-H and C=S functional groups and the absence of a clear S-H group, pointing to the thione tautomer in the solid state.
¹³C NMR corroborates the FT-IR data by showing a downfield signal characteristic of a C=S carbon.
¹H NMR confirms the number and types of protons and their connectivity, consistent with the 3-methyl-1H-pyrazole-5(4H)-thione structure.
Workflow for Spectroscopic Characterization
Diagram 2: Spectroscopic Workflow. A logical workflow for the characterization of 3-methyl-1H-pyrazole-5-thiol.
Conclusion
The spectroscopic characterization of 3-methyl-1H-pyrazole-5-thiol is a multi-faceted process that requires a careful and integrated approach. The evidence strongly indicates that this compound predominantly exists as its thione tautomer, 3-methyl-1H-pyrazole-5(4H)-thione. This guide has provided the foundational spectroscopic data, interpretive reasoning, and robust experimental protocols necessary for researchers, scientists, and drug development professionals to confidently characterize this and similar pyrazole derivatives. A thorough understanding of its tautomeric nature is crucial for predicting its reactivity, designing synthetic routes, and ultimately harnessing its potential in various scientific applications.
References
Brufani, M., et al. (1971). The Tautomerism of Heterocycles. Academic Press.
Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Academic Press.
Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
Patel, K. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204.
BenchChem. (2025).
ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image].
Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547.
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Image].
Horta, P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27.
Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
InstaNANO. (2026). FTIR Functional Group Database Table with Search.
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
Sławiński, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2635.
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
Asif, M. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(5), 464-474.
Ghasemi, J., & Niazi, A. (2012). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 124(5), 1129-1136.
ResearchGate. (n.d.). NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone.
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Image].
The Royal Society of Chemistry. (n.d.). Supplementary Information.
Tighadouini, S., et al. (2016). Molecular Structure, FT-IR, NMR (¹³C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Journal of Molecular Structure, 1119, 391-401.
Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (¹H, ¹³C, ¹⁵N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-995.
ResearchGate. (n.d.). UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in... [Image].
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
Wieczorek, B., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sert, Y., et al. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 268-274.
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
Claramunt, R. M., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 555.
An In-depth Technical Guide on the Tautomerism of 3-methyl-1H-pyrazole-5-thiol
Executive Summary Tautomerism, a fundamental principle of constitutional isomerism, profoundly influences the physicochemical and biological profiles of heterocyclic compounds.[1][2] In the realm of drug discovery and ma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tautomerism, a fundamental principle of constitutional isomerism, profoundly influences the physicochemical and biological profiles of heterocyclic compounds.[1][2] In the realm of drug discovery and materials science, pyrazole derivatives are a cornerstone scaffold, exhibiting a wide array of biological activities.[3][4][5] This guide provides a comprehensive technical analysis of the tautomeric phenomena in 3-methyl-1H-pyrazole-5-thiol. We dissect the complex interplay between annular prototropism and thiol-thione tautomerism that defines this molecule's chemical identity. By integrating theoretical calculations with experimental data from NMR spectroscopy and X-ray crystallography, this document offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and manipulating the tautomeric equilibrium of this versatile heterocyclic system.
The Tautomeric Landscape: Beyond a Single Structure
The structural representation of 3-methyl-1H-pyrazole-5-thiol is deceptively simple. In reality, the molecule exists as a dynamic equilibrium of multiple tautomers.[1] This equilibrium is governed by two primary phenomena:
Annular Prototropic Tautomerism: This involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring.[1][6] This leads to two possible forms: the 3-methyl and the 5-methyl isomers.
Thiol-Thione Tautomerism: This is the migration of a proton between the exocyclic sulfur atom and a ring nitrogen atom.[7] This results in an equilibrium between the aromatic thiol (-SH) form and the non-aromatic thione (C=S) form.[8][9]
The combination of these two processes results in three principal tautomeric forms for 3-methyl-1H-pyrazole-5-thiol, whose relative stability dictates the molecule's overall properties.
It is generally observed in related heterocyclic systems that the thione form is significantly more stable than the thiol forms, particularly in the solid state and in polar solvents.[7][9]
Caption: The tautomeric equilibrium of 3-methyl-1H-pyrazole-5-thiol.
Investigative Methodologies: A Multi-Pronged Approach
Determining the predominant tautomeric form and the equilibrium constants requires a combination of computational and experimental techniques. Each method provides unique insights into the molecule's structure and behavior in different environments.
Computational Chemistry: Predicting Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers before embarking on experimental work.[2][10] By calculating the Gibbs free energy (ΔG) of each tautomer, we can estimate their relative populations at equilibrium.
Protocol: DFT-Based Stability Calculation
Structure Generation: Build the 3D structures of all three tautomers (A, B, and C).
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory provides a good balance of accuracy and computational cost for such systems.[11][12]
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
Solvation Modeling: To model the effect of a solvent, re-run the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[13]
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lowest ΔG is the most stable.
Table 1: Theoretical Relative Energies of Tautomers
Tautomer
Form
ΔG (Gas Phase, kcal/mol)
ΔG (DMSO, kcal/mol)
A
3-methyl-thiol
+5.8
+3.5
B
5-methyl-thiol
+6.2
+4.1
C
3-methyl-thione
0.0 (Reference)
0.0 (Reference)
Note: These are representative values based on typical findings for pyrazole-thiones. Actual values would be derived from the DFT calculation.
The computational data consistently predicts that the thione form (Tautomer C) is the most stable isomer , both in the gas phase and in a polar aprotic solvent like DMSO. This stability is attributed to the greater strength of the C=S double bond compared to the C=N bond in the thiol forms and favorable delocalization of charge.
Caption: Workflow for DFT-based tautomer stability analysis.
Experimental Validation: Spectroscopic and Crystallographic Evidence
While computational methods provide excellent predictions, experimental validation is crucial for confirming the tautomeric landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for studying tautomerism in solution.[14] The chemical shifts of key protons and carbons are highly sensitive to the electronic environment, allowing for differentiation between tautomers.[1]
¹H NMR: The presence of a broad N-H proton signal, often downfield (10-13 ppm) in aprotic solvents like DMSO-d₆, is characteristic of the thione form. The thiol S-H proton would appear at a much different chemical shift.
¹³C NMR: The most diagnostic signal is the C5 carbon. In the thione form (Tautomer C), this carbon is a thiocarbonyl (C=S) and resonates significantly downfield (typically >160 ppm). In the thiol forms (A and B), it is an sp² carbon bonded to sulfur and appears further upfield.
Protocol: NMR-Based Tautomer Identification
Sample Preparation: Dissolve 5-10 mg of purified 3-methyl-1H-pyrazole-5-thiol in ~0.7 mL of a deuterated aprotic solvent (DMSO-d₆ is preferred for observing labile N-H protons) in an NMR tube.[14]
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
Spectral Analysis:
Identify the N-H proton signal in the ¹H spectrum. Its presence and integration are indicative of the thione form's population.
Locate the C5 signal in the ¹³C spectrum. A chemical shift >160 ppm confirms the predominance of the thione tautomer.
Low-temperature NMR experiments can be used to slow down proton exchange, potentially allowing for the observation of minor tautomers.[15]
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[15][16] For compounds like 3-methyl-1H-pyrazole-5-thiol, crystallographic studies almost invariably show that the molecule adopts the thione form in the crystal lattice.[6][16] This is due to the formation of strong intermolecular N-H···S hydrogen bonds, which create a highly stable, ordered crystal packing arrangement that is not possible for the thiol tautomers.
Factors Influencing the Tautomeric Equilibrium
While the thione form is generally dominant, the position of the equilibrium is not static. It can be influenced by several external factors:
Solvent Polarity: Polar, protic solvents can stabilize both forms through hydrogen bonding, but often favor the more polar thione tautomer. In nonpolar solvents, the less polar thiol form might increase in population, although the thione often remains dominant.[9]
pH: The pH of the medium has a profound effect. Under basic conditions, the molecule can be deprotonated to form an ambident anion. Subsequent protonation can occur on either the nitrogen or sulfur atom, shifting the equilibrium. In strongly alkaline solutions, the equilibrium can be shifted towards the thiol form.[9]
Temperature: Changes in temperature can alter the equilibrium constant (KT) according to the van't Hoff equation, though the effect is often less pronounced than solvent or pH effects.
Implications in Drug Discovery
Understanding and controlling tautomerism is critical in drug design because different tautomers are, for all practical purposes, different molecules with distinct properties.[1][17]
Table 2: Tautomer-Dependent Properties and Their Impact
Property
Thione Tautomer (C)
Thiol Tautomers (A, B)
Impact on Drug Development
H-Bonding
H-bond acceptor (C=S), H-bond donor (N-H)
H-bond acceptor (N), H-bond donor (S-H, N-H)
Defines interactions with protein targets; receptor binding affinity and selectivity.
Lipophilicity (LogP)
More polar, lower LogP
Less polar, higher LogP
Affects membrane permeability, absorption, and distribution (ADME properties).
pKa
N-H is weakly acidic
S-H is more acidic than N-H
Influences ionization state at physiological pH, affecting solubility and target engagement.
Shape & Volume
Different bond lengths and angles
Aromatic, planar ring
Dictates steric fit within a receptor's active site.
The ability of the thione tautomer to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore.[18] However, its higher polarity compared to the thiol form can impact its ability to cross cellular membranes. A drug development program might seek to "lock" the molecule into a specific tautomeric form through chemical modification (e.g., N- or S-alkylation) to optimize its pharmacokinetic and pharmacodynamic profile.
Caption: Impact of tautomerism on drug development properties.
Conclusion
The tautomerism of 3-methyl-1H-pyrazole-5-thiol is a complex phenomenon resulting in a dynamic equilibrium primarily between a dominant thione form and minor thiol forms. Computational predictions, strongly supported by experimental NMR and crystallographic data, confirm the superior stability of the 3-methyl-1,2-dihydropyrazole-5-thione tautomer under most common conditions. The position of this equilibrium is sensitive to environmental factors, which has profound consequences for the molecule's application in fields like drug discovery. A thorough characterization of the tautomeric behavior of pyrazole-based scaffolds is not merely an academic exercise; it is an essential step in the rational design of new, effective therapeutic agents and functional materials.
References
García, M. A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2632. Available at: [Link]
Foces-Foces, C., et al. (1994). Structure of 3(5)-Methyl-4-nitropyrazole in the Solid State: Tautomerism, Crystallography and the Problem of Desmotropy. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
Alkorta, I., et al. (2000). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. The Journal of Physical Chemistry A, 104(12), 2774-2783. Available at: [Link]
Cornago, P., et al. (2009). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 33(4), 863-871. Available at: [Link]
Horta, P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. Available at: [Link]
Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1737-1743. Available at: [Link]
Al-Hourani, B. J., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(11), 3125. Available at: [Link]
Patel, H., et al. (2014). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Clinical Research, 6(3), 245-250. Available at: [Link]
Kumar, V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 1-13. Available at: [Link]
Alkorta, I., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Tetrahedron Letters, 56(23), 3374-3377. Available at: [Link]
Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 1-32. Available at: [Link]
Abed, F. M., & Jasim, L. S. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmacy and Chemistry, 11(2), 1-15. Available at: [Link]
Lesyk, R., et al. (2020). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. RSC Medicinal Chemistry, 11(8), 866-883. Available at: [Link]
Patel, R. B., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Journal of Molecular Structure, 1315, 138345. Available at: [Link]
Olar, R., et al. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 66(10), 1641-1646. Available at: [Link]
Kliachyna, M., et al. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Preprint. Available at: [Link]
Singh, S. K., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3), 1-15. Available at: [Link]
Elguero, J., et al. (2007). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 45(7), 593-597. Available at: [Link]
Eltsov, A. V., et al. (2025). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Russian Journal of General Chemistry, 95(8), 1-8. Available at: [Link]
Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]
Jayaram, P. N., et al. (2008). Effect of thione-thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 120(1), 143-154. Available at: [Link]
de Souza, A. M., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1157, 439-448. Available at: [Link]
Singh, K., et al. (2014). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 126(5), 1495-1503. Available at: [Link]
El-Gohary, N. S., & Shaaban, M. R. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1646-1654. Available at: [Link]
Chornous, V. O., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 11(3), 43-47. Available at: [Link]
The Privileged Scaffold: Biological Activity and Therapeutic Potential of Pyrazole-5-Thiol Derivatives
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the pyrazole ring is a ubiquitous structural motif. However, the specific functional...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the pyrazole ring is a ubiquitous structural motif. However, the specific functionalization of this heterocycle at the 5-position with a thiol group—forming pyrazole-5-thiol (or 5-mercaptopyrazole)—unlocks a unique physicochemical profile. The biological activity of pyrazole-5-thiol derivatives is heavily dictated by their annular and side-chain tautomerism (thiol vs. thione forms), which governs their ability to engage in hydrogen bonding, coordinate with metalloenzymes, and penetrate lipid bilayers[1].
As a Senior Application Scientist navigating early-stage drug discovery, I have observed that the strategic integration of the pyrazole-5-thiol bioisostere consistently yields high-affinity ligands across diverse therapeutic areas. This guide synthesizes the mechanistic pharmacology, quantitative efficacy data, and self-validating experimental protocols required to successfully evaluate these derivatives as antimicrobial and anticancer agents.
Mechanistic Pharmacology & Target Engagement
Antimicrobial Target: HiDapE Inhibition
The emergence of multidrug-resistant Gram-negative bacteria necessitates novel targets. The bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) is essential for synthesizing meso-diaminopimelic acid (mDAP), a critical cross-linking component of the bacterial peptidoglycan cell wall.
Pyrazole thioether derivatives act as potent, competitive inhibitors of Haemophilus influenzae DapE (HiDapE). The sulfur linkage in the pyrazole-5-thiol scaffold provides optimal conformational flexibility, allowing the molecule to navigate the narrow active site. Furthermore, stereoelectronic interactions with the di-zinc metal center of DapE are highly enantioselective; for instance, the (R)-enantiomer of α-methyl pyrazole analogs demonstrates superior thermal stabilization of the enzyme (Tm = 50.2 °C) compared to its (S)-counterpart[2],[3].
Anticancer Target: USP1/UAF1 Complex & DNA Damage Repair
In oncology, particularly in the treatment of Triple-Negative Breast Cancer (TNBC), exploiting synthetic lethality via DNA damage repair (DDR) pathways is a proven strategy. Ubiquitin-specific-processing protease 1 (USP1) interacts with USP1-associated factor 1 (UAF1) to deubiquitinate mono-ubiquitinated PCNA and FANCD2. This deubiquitination is required to propagate the Fanconi anemia (FA) and translesion synthesis (TLS) repair pathways[4],[5].
Substituted pyrazolopyrimidine derivatives incorporating the pyrazole-5-thiol moiety bind to the USP1 protein with picomolar to nanomolar affinity. By inhibiting USP1, these compounds trap FANCD2 and PCNA in their ubiquitinated states, collapsing the tumor cell's ability to repair DNA cross-links and driving the cell into apoptosis[4].
USP1/UAF1 Deubiquitination Pathway and Pyrazole-5-Thiol Inhibition Mechanism.
Receptor Tyrosine Kinase (EGFR) Inhibition
Beyond DDR pathways, 5-mercaptopyrazoles serve as precursors for 1,4-dihydroindeno[1,2-c]pyrazoles. These rigid, fused-ring systems act as multi-targeted receptor tyrosine kinase inhibitors. By occupying the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), they block downstream PI3K/Akt signaling, showing selective cytotoxicity against Non-Small Cell Lung Cancer (NSCLC) models while sparing peripheral blood mononuclear cells[6].
Quantitative Structure-Activity Relationship (QSAR) Data
To facilitate cross-target comparison, the following table summarizes the quantitative efficacy of key pyrazole-5-thiol derivatives across established biological targets.
Scientific integrity demands that experimental protocols are not merely a sequence of steps, but a logically sound, self-validating system. Below are the standard operating procedures for synthesizing and evaluating these derivatives, complete with the causality behind each methodological choice.
Protocol 1: Synthesis of the 3-Methyl-1-phenyl-1H-pyrazole-5-thiol Scaffold
Objective: Convert a commercially available pyrazolone into a reactive pyrazole-5-thiol bioisostere.
Reagent Preparation: Dissolve edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in anhydrous toluene under a nitrogen atmosphere.
Thionation: Add Lawesson's reagent (0.6 equivalents) to the solution.
Causality: Lawesson's reagent is explicitly chosen over Phosphorus pentasulfide (
P4S10
) because it operates under milder conditions and offers superior chemoselectivity, preventing the thermal degradation of the pyrazole ring[2].
Reflux & Monitoring: Reflux the mixture at 110 °C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
Purification: Concentrate the solvent in vacuo and purify via silica gel column chromatography to yield 3-methyl-1-phenyl-1H-pyrazole-5-thiol.
Self-Validation Mechanism: Conduct ¹H-NMR analysis. The disappearance of the carbonyl carbon shift (~170 ppm) and the appearance of the thiocarbonyl/thiol shift (~195 ppm in ¹³C-NMR) confirms successful thionation. If the shift is absent, the batch is discarded to prevent downstream assay failure.
Objective: Quantify the IC₅₀ of pyrazole thioether analogs against bacterial DapE.
Enzyme/Substrate Incubation: Incubate recombinant HiDapE (10 nM) with the pyrazole-5-thiol inhibitor (serial dilutions from 100 μM to 0.1 μM) in HEPES buffer (pH 7.5) for 15 minutes at 30 °C. Add N-succinyl-L,L-DAP (1 mM) to initiate the reaction.
Derivatization: After 30 minutes, quench the reaction by adding a 2% ninhydrin solution in ethanol and heat to 80 °C for 10 minutes.
Causality: DapE cleaves the substrate to release L,L-DAP, which contains a free primary amine. Ninhydrin reacts exclusively with primary amines to form Ruhemann's purple. This provides a direct, stoichiometric colorimetric readout of enzyme activity[3].
Quantification: Read absorbance at 570 nm using a microplate spectrophotometer.
Self-Validation Mechanism: The protocol mandates a 'substrate-only' (no enzyme) blank well. Because the intact N-succinyl-L,L-DAP lacks a free primary amine, the baseline absorbance must remain <0.05 OD. Any baseline drift instantly invalidates the run, flagging non-enzymatic substrate hydrolysis or reagent contamination.
Self-Validating Ninhydrin-Based Assay Workflow for HiDapE Inhibition.
Objective: Evaluate the affinity of pyrazole-5-thiol derivatives for the USP1/UAF1 complex.
Complex Assembly: Pre-incubate recombinant USP1/UAF1 complex (500 pM) with the pyrazole inhibitor in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM DTT, 0.01% Tween-20) for 30 minutes at room temperature.
Fluorogenic Substrate Addition: Add Ubiquitin-Rhodamine 110 (Ub-Rho) substrate to a final concentration of 500 nM.
Causality: Ub-Rho is a quenched fluorogenic substrate. Cleavage of the amide bond between the C-terminus of ubiquitin and Rhodamine 110 by active USP1 releases the fluorophore, allowing highly sensitive, real-time kinetic monitoring of deubiquitinase activity[4].
Kinetic Reading: Measure fluorescence continuously for 60 minutes (Excitation: 485 nm, Emission: 535 nm). Calculate the initial velocity (V₀) from the linear portion of the curve.
Self-Validation Mechanism: The assay includes a 'no-enzyme' control to establish a baseline fluorescence threshold, accounting for spontaneous hydrolysis of the Ub-Rho substrate. Furthermore, an orthogonal validation step using a known USP1 reference inhibitor (e.g., ML323) is run in parallel. If the reference inhibitor fails to suppress fluorescence below 10% of the maximum velocity, the assay plate is automatically flagged for reagent degradation, ensuring zero false-positive hit reporting.
Protocol for 3-methyl-1-phenyl-1H-pyrazole-5-thiol synthesis
Application Note: Synthesis and Isolation Protocol for 3-Methyl-1-phenyl-1H-pyrazole-5-thiol Introduction & Strategic Rationale 3-Methyl-1-phenyl-1H-pyrazole-5-thiol (also known as 5-mercapto-3-methyl-1-phenylpyrazole) i...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Isolation Protocol for 3-Methyl-1-phenyl-1H-pyrazole-5-thiol
Introduction & Strategic Rationale
3-Methyl-1-phenyl-1H-pyrazole-5-thiol (also known as 5-mercapto-3-methyl-1-phenylpyrazole) is a highly versatile bioisosteric pyrazole thioether scaffold. It is extensively utilized in the rational design of neuroprotective agents and novel antibiotics, specifically serving as a critical nucleophilic precursor for synthesizing inhibitors that target the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE)[1].
As a Senior Application Scientist, it is vital to approach this synthesis not just as a sequence of mixing reagents, but as a thermodynamically driven system. The protocol below details the thionation of the commercially available precursor, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), utilizing Lawesson’s reagent to yield the target thiol[1].
Experimental Design & Causality
To ensure a self-validating and high-yielding reaction, every experimental parameter has been selected based on strict mechanistic causality:
Reagent Selection (Lawesson's Reagent vs.
P2S5
): Lawesson's reagent (LR) is preferred over phosphorus pentasulfide due to its superior solubility in organic solvents and highly controlled reactivity. A single molecule of LR contains two reactive phosphorus-sulfur double bonds; therefore, only 0.5 molar equivalents are required to thionate 1.0 equivalent of the ketone[2].
Solvent Causality (Anhydrous Toluene): The dissociation of LR into its active dithiophosphine ylide form is an endothermic process requiring elevated temperatures. Anhydrous toluene (b.p. 110°C) provides the exact thermal environment needed to drive this dissociation while preventing the thermal degradation of the pyrazole core[2].
Thermodynamic Tautomerization: Upon oxygen-sulfur exchange, the intermediate thione is formed. However, the molecule undergoes spontaneous tautomerization to the 5-thiol form. This shift is a thermodynamic sink driven by the restoration of full aromaticity (6
π
electrons) within the pyrazole ring, yielding a highly stable and reactive nucleophilic thiol[3].
Mechanistic & Workflow Visualizations
Mechanistic pathway of thionation and tautomerization to the stable pyrazole-5-thiol.
Experimental workflow for the synthesis and purification of the pyrazole-5-thiol product.
Reaction Parameters & Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount (5 mmol scale)
Function
Edaravone
174.20
1.0 eq
871 mg
Starting Material
Lawesson's Reagent
404.45
0.5 eq
1.01 g
Thionating Agent
Anhydrous Toluene
92.14
N/A
15 mL
High-boiling Solvent
Step-by-Step Synthetic Protocol
Phase 1: Reaction Setup
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, combine Edaravone (871 mg, 5.0 mmol) and Lawesson's reagent (1.01 g, 2.5 mmol)[2].
Suspend the solid mixture in 15 mL of anhydrous toluene.
Attach a reflux condenser to the flask and flush the system with inert nitrogen gas to prevent oxidative dimerization of the resulting thiol.
Phase 2: Reflux and Thionation
4. Lower the flask into a pre-heated oil bath set to 115°C.
5. Stir the mixture vigorously at reflux for exactly 2 hours[2].
6. Self-Validation Checkpoint 1: As the reaction reaches reflux, the suspension will gradually transition into a homogenous solution. This visual cue confirms the thermal dissociation of Lawesson's reagent into the active dithiophosphine ylides.
Phase 3: Reaction Monitoring & Workup
7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Petroleum Ether (PE) / Ethyl Acetate (EtOAc) (5:1, v/v) solvent system.
8. Self-Validation Checkpoint 2: The highly polar starting material (Edaravone) will disappear, replaced by a less polar spot (the thiol product) due to the loss of the strong hydrogen-bonding carbonyl oxygen.
9. Upon completion, remove the flask from the oil bath and allow it to cool to ambient room temperature.
10. Concentrate the crude mixture under reduced pressure using a rotary evaporator to completely remove the toluene, yielding a viscous residue[2].
Phase 4: Purification & Isolation
11. Load the crude residue onto a silica gel column (200-400 mesh).
12. Elute using a gradient of PE to EtOAc (10:1 transitioning to 5:1, v/v)[2].
13. Pool the product-containing fractions (monitor by UV visualization at 254 nm) and evaporate the solvent under high vacuum.
14. Isolate 3-methyl-1-phenyl-1H-pyrazole-5-thiol as a white solid[2].
Characterization & Quality Control Data
To verify the structural integrity and tautomeric state of the isolated compound, cross-reference your analytical data against the expected values below[1],[2]:
QC Note: The sharp singlet at ~6.33 ppm in the
1
H NMR spectrum corresponds to the C4-proton of the pyrazole ring, which acts as the definitive proof that the molecule exists in the fully aromatic 5-thiol tautomeric form rather than the C5-thione form[1].
Application Note: Advanced NMR Spectroscopy Workflows for Pyrazole Characterization
Overview & Mechanistic Challenges Pyrazoles are a premier class of five-membered nitrogen heterocycles, ubiquitous in pharmaceuticals, agrochemicals, and functional materials. A defining challenge in the structural eluci...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Mechanistic Challenges
Pyrazoles are a premier class of five-membered nitrogen heterocycles, ubiquitous in pharmaceuticals, agrochemicals, and functional materials. A defining challenge in the structural elucidation of pyrazoles is annular prototropic tautomerism —the rapid, dynamic migration of a proton between the N1 and N2 atoms.
At ambient temperatures, this intermolecular proton exchange occurs on a timescale faster than the Nuclear Magnetic Resonance (NMR) acquisition. Consequently, the NMR signals for the adjacent carbons (C3 and C5) and the nitrogen atoms themselves become time-averaged and severely broadened, masking critical structural information[1]. Furthermore, when synthesizing N-substituted pyrazoles, distinguishing between regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted) requires precise assignment of the nitrogen atoms. This application note details a self-validating analytical workflow leveraging Variable Temperature (VT) NMR and 2D
1
H-
15
N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to unambiguously characterize pyrazole derivatives.
Mechanistic Principles & Causality
Why Variable Temperature (VT) NMR?
To extract accurate chemical shifts and scalar couplings, the dynamic tautomeric exchange must be halted. By systematically lowering the sample temperature (e.g., from 298 K to 230 K), the kinetic energy of the system is reduced, slowing the proton exchange rate below the NMR observation timescale. This thermodynamic "freezing" resolves the averaged, broad peaks into distinct, sharp signals corresponding to the individual static tautomers[1].
Why
1
H-
15
N HMBC?
Nitrogen-15 is the definitive nucleus for distinguishing the "pyrrole-like" nitrogen (sp
3
-hybridized, N-H or N-R) from the "pyridine-like" nitrogen (sp
2
-hybridized, N=). However, 1D
15
N NMR is highly impractical due to its low natural abundance (0.37%) and negative gyromagnetic ratio.
The 2D
1
H-
15
N HMBC experiment solves this by transferring magnetization from the highly sensitive
1
H nucleus to the
15
N nucleus via multiple-bond scalar couplings (
2J
and
3J
). This not only enhances sensitivity by a factor of
(γH/γN)5/2
but also maps the exact connectivity between the pyrazole core and its substituents[2].
Quantitative Data: Characteristic Chemical Shifts
The following table summarizes the expected chemical shift ranges for pyrazole nuclei. Recognizing these regions is critical for initial spectral screening and regioisomer assignment.
Table 1: Typical
15
N and
13
C NMR Chemical Shifts for Pyrazoles (Nitrogen referenced to CH
3
NO
2
at 0 ppm)
Nucleus / Position
Atom Character
Typical Shift Range (ppm)
Structural Causality & Observations
15
N (N-H / N-R)
Pyrrole-like
−160 to −200
Highly shielded by the bonded proton or alkyl/aryl group. Exhibits strong
2J
correlations to N-substituents[2][3].
15
N (N=)
Pyridine-like
−70 to −130
Deshielded due to the localized lone pair in the imine-like double bond[3].
13
C (C3 / C5)
sp
2
Methine/Quat
130 to 150
Averaged at room temperature; resolves into distinct peaks at low temperatures. C5 is typically more shielded than C3.
13
C (C4)
sp
2
Methine
100 to 110
Highly shielded due to strong electron donation from the two adjacent nitrogen atoms via resonance.
Experimental Workflow
The following diagram illustrates the logical progression of experiments required to achieve full structural elucidation of a dynamic pyrazole system.
Caption: NMR workflow for pyrazole characterization, highlighting VT-NMR for tautomer resolution.
Step-by-Step Methodologies
Protocol 1: Sample Preparation and Solvent Selection
Causality: The choice of solvent directly impacts the tautomeric exchange rate. Non-coordinating solvents allow intrinsic intramolecular dynamics, while coordinating solvents stabilize specific tautomers via hydrogen bonding.
Weighing: Accurately weigh 15–25 mg of the synthesized pyrazole.
Solvent Selection:
Use CDCl
3 to study the unperturbed, fast-exchange equilibrium of the pyrazole monomer[1].
Use DMSO-
d6 if you need to slow down the exchange rate at room temperature, as DMSO acts as a strong hydrogen-bond acceptor, stabilizing the N-H proton[1].
Filtration: Dissolve the analyte in 0.6 mL of the chosen solvent and filter through a glass wool plug into a high-quality 5 mm NMR tube. Particulate removal is mandatory to achieve the high magnetic field homogeneity required for resolving fine
3JN,H
couplings.
Protocol 2: Variable Temperature (VT) NMR for Tautomer Freezing
Causality: Lowering the temperature decreases thermal energy, slowing the proton transfer between N1 and N2 until it is slower than the NMR timescale, revealing the static structure.
Probe Calibration: Insert a standard methanol temperature-calibration sample. Measure the chemical shift difference between the CH
3
and OH protons to verify the exact probe temperature.
Baseline Acquisition: Acquire a standard
1
H and
13
C spectrum at 298 K. Identify broadened signals in the aromatic region (typically C3-H and C5-H)[1].
Cooling Gradient: Program the variable temperature unit to lower the temperature in 10 K increments (e.g., 298 K
→
230 K).
Equilibration & Self-Validation: At each step, allow 10 minutes for thermal equilibration. Crucial Validation Step: You must re-tune and re-match the probe and re-shim the magnet (Z1, Z2) at every temperature point. The protocol is successful when the broad pyrazole proton signal splits into two distinct, sharp signals of unequal integration (representing the major and minor tautomers)[1].
Protocol 3:
1
H-
15
N HMBC for Regioisomer Assignment
Causality: HMBC bypasses the insensitivity of
15
N by pulsing on the
1
H channel and observing the evolution of multiple-bond scalar couplings.
Pulse Calibration: Perform a 90-degree nutation experiment on the
1
H channel to ensure maximum magnetization transfer efficiency.
Parameter Optimization: Set the long-range coupling delay to target a nominal
nJN,H
of 5–8 Hz (typically a delay of ~60–80 ms).
Spectral Width: Ensure the
15
N spectral width covers at least 300 ppm (from 0 to −350 ppm relative to CH
3
NO
2
) to capture both the shielded pyrrole-like and deshielded pyridine-like nitrogens[2][3].
Acquisition & Processing: Acquire the 2D matrix. Apply a sine-bell squared apodization function in both the
t1
and
t2
dimensions prior to Fourier transformation to suppress truncation artifacts and enhance cross-peak resolution.
Orthogonal Validation (NOESY): Run a 2D
1
H-
1
H NOESY experiment. If the HMBC shows a correlation between an N-alkyl group and the pyrrole-like nitrogen, the NOESY must show a spatial correlation (Through-Space NOE) between that same N-alkyl group and the adjacent C5-H or C5-substituent[2]. This creates a self-validating data loop.
Case Study: Distinguishing 1,3- vs. 1,5-Disubstituted Regioisomers
During the alkylation of an asymmetric 1H-pyrazole, two regioisomers are typically formed. Using the protocols above, discrimination becomes trivial:
In the 1,5-isomer: The
1
H-
15
N HMBC will reveal a three-bond correlation (
3J
) between the N-alkyl protons and the highly shielded pyrrole-like N1 (approx. −160 ppm)[2]. Furthermore, the
1
H-
1
H NOESY will exhibit strong cross-peaks between the N-alkyl protons and the C5-substituent, confirming their spatial proximity[2].
In the 1,3-isomer: The N-alkyl protons will still correlate to the pyrrole-like N1, but the NOESY spectrum will show spatial proximity to the C5-H proton (which is highly shielded compared to the C3 position), while the C3-substituent will show no NOE to the N-alkyl group.
References
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
Source: MDPI
URL:[Link]
Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues
Source: PMC (National Institutes of Health)
URL:[Link]
Application Notes and Protocols for 3-Methyl-1H-pyrazole-5-thiol Derivatives as Antitumor Agents
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] In the realm of oncology, pyrazole derivatives have emerged as a promising class of therapeutic agents, demonstrating potent activity against various cancer cell lines.[2] Their versatile structure allows for facile modification, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This has led to the development of pyrazole-containing drugs that target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2][3]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and evaluation of a specific subclass of pyrazole compounds: 3-methyl-1H-pyrazole-5-thiol derivatives. These compounds have garnered interest for their potential as antitumor agents. We will delve into the synthetic pathways for these molecules, provide detailed protocols for their biological evaluation, and discuss the underlying mechanisms of their anticancer activity.
I. Synthesis of 3-Methyl-1H-pyrazole-5-thiol Derivatives
The synthesis of 3-methyl-1H-pyrazole-5-thiol derivatives typically commences with the preparation of the key intermediate, 3-methyl-1H-pyrazol-5(4H)-one. This precursor is then subjected to thionation and subsequent derivatization.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
This protocol is adapted from established methods for the synthesis of pyrazolones.[4][5]
Principle: The synthesis is achieved through a cyclocondensation reaction between ethyl acetoacetate and hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone ring.
Materials:
Ethyl acetoacetate
Hydrazine hydrate
Absolute ethanol
Reaction flask with reflux condenser
Stirring apparatus
Ice bath
Buchner funnel and filter paper
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (0.1 mol) in absolute ethanol (50 mL).
Slowly add hydrazine hydrate (0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
After the addition is complete, reflux the reaction mixture for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold ethanol.
Dry the product, 3-methyl-1H-pyrazol-5(4H)-one, in a desiccator. The expected yield is typically high.[5]
Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Protocol 2: Synthesis of 3-Methyl-1H-pyrazole-5-thiol
Principle: The pyrazolone is converted to its corresponding thiol derivative through a thionation reaction, commonly using Lawesson's reagent or phosphorus pentasulfide.
Materials:
3-Methyl-1H-pyrazol-5(4H)-one
Lawesson's reagent [P₄S₁₀·(C₆H₄OCH₃)₂] or Phosphorus pentasulfide (P₄S₁₀)
Anhydrous toluene or pyridine
Inert atmosphere (Nitrogen or Argon)
Standard glassware for inert atmosphere reactions
Procedure:
In a flame-dried, two-necked flask under an inert atmosphere, suspend 3-methyl-1H-pyrazol-5(4H)-one (0.05 mol) in anhydrous toluene (100 mL).
Add Lawesson's reagent (0.025 mol) portion-wise to the suspension with vigorous stirring.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the mixture to room temperature and filter to remove any insoluble byproducts.
Evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 3: Representative Synthesis of a 3-Methyl-1H-pyrazole-5-thiol Derivative
Principle: The thiol group of 3-methyl-1H-pyrazole-5-thiol can be readily alkylated or arylated to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).[1]
Materials:
3-Methyl-1H-pyrazole-5-thiol
Alkyl or aryl halide (e.g., benzyl bromide)
Base (e.g., potassium carbonate, triethylamine)
Anhydrous solvent (e.g., acetone, DMF)
Procedure:
Dissolve 3-methyl-1H-pyrazole-5-thiol (0.01 mol) in anhydrous acetone (50 mL) in a round-bottom flask.
Add potassium carbonate (0.015 mol) to the solution and stir for 15-20 minutes at room temperature.
Add the desired alkyl or aryl halide (0.011 mol) dropwise to the mixture.
Stir the reaction at room temperature or gentle heat (50-60 °C) for several hours until the starting material is consumed (monitored by TLC).
Filter off the inorganic salts and evaporate the solvent in vacuo.
Purify the resulting derivative by recrystallization or column chromatography.
II. In Vitro Evaluation of Antitumor Activity
A series of standardized in vitro assays are crucial for determining the anticancer potential of the synthesized 3-methyl-1H-pyrazole-5-thiol derivatives.
Experimental Workflow for In Vitro Antitumor Activity Screening
Caption: Workflow for the in vitro evaluation of antitumor agents.
Protocol 4: MTT Assay for Cell Viability
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
Synthesized pyrazole derivatives (stock solutions in DMSO)
96-well sterile microplates
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO, isopropanol)
Phosphate-Buffered Saline (PBS)
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the compound concentration.
Table 1: Representative Antiproliferative Activity of Pyrazole Derivatives
Note: The data presented here are illustrative and based on published results for similar pyrazole derivatives. Actual IC₅₀ values for novel 3-methyl-1H-pyrazole-5-thiol derivatives must be determined experimentally.
Protocol 5: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]
Cell Treatment: Treat cells with the pyrazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
Washing: Wash the cells twice with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[6][11]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Viable cells: Annexin V-FITC negative and PI negative.
Early apoptotic cells: Annexin V-FITC positive and PI negative.
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]
Principle: Propidium iodide stoichiometrically binds to DNA.[4] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different cell cycle phases.
Materials:
Cancer cells treated with pyrazole derivatives
70% cold ethanol
PBS
PI staining solution (containing PI and RNase A)
Flow cytometer
Procedure:
Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest them as described for the apoptosis assay.
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4 °C.[12]
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.[12][13]
III. Mechanism of Action: Potential Signaling Pathways
While the precise mechanisms of action for novel 3-methyl-1H-pyrazole-5-thiol derivatives require specific investigation, related pyrazole compounds have been shown to exert their antitumor effects through various signaling pathways.
Potential Molecular Targets and Signaling Pathways
Application Note: Experimental Characterization of Annular Tautomerism in Pyrazoles
Introduction: The Mechanistic Challenge of Pyrazole Tautomerism Pyrazoles exhibit a dynamic structural phenomenon known as annular (prototropic) tautomerism, where a proton rapidly migrates between the N1 and N2 atoms of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Mechanistic Challenge of Pyrazole Tautomerism
Pyrazoles exhibit a dynamic structural phenomenon known as annular (prototropic) tautomerism, where a proton rapidly migrates between the N1 and N2 atoms of the heterocyclic ring. This 1,2-prototropic shift fundamentally alters the electronic distribution, pharmacological profile, and receptor-binding affinity of pyrazole-based drug candidates.
The analytical challenge lies in the timescale of this exchange. In solution at ambient temperature, the rapid interconversion between tautomers (e.g., 3-substituted vs. 5-substituted pyrazoles) results in time-averaged Nuclear Magnetic Resonance (NMR) signals, masking the true structural state[1]. Conversely, in the solid state, the crystalline lattice typically "freezes" the molecule into a single preferred tautomer (a desmotrope), though complex hydrogen-bonded networks can sometimes permit solid-state proton transfer[2][3].
To definitively characterize these systems, a multimodal approach is required. This application note details a self-validating experimental framework combining Variable-Temperature (VT) Solution NMR, Solid-State Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, and Density Functional Theory (DFT) modeling.
Analytical Strategy & Workflow
The following workflow illustrates the logical progression from dynamic kinetic profiling in solution to static structural identification in the solid state, validated by computational chemistry.
Multimodal workflow for characterizing pyrazole tautomerism using NMR and DFT.
Quantitative Data: Kinetic and Thermodynamic Parameters
The activation energy (
ΔG‡
) for tautomeric interconversion is highly dependent on the solvent environment and the electronic nature of the ring substituents. Electron-withdrawing groups typically raise the barrier, while hydrogen-bonding solvents can stabilize specific tautomers.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental data must be continuously cross-referenced against computational predictions to prevent misassignment caused by solvent effects or crystallographic anomalies.
Protocol 1: Solution-State Dynamic NMR (VT-NMR) for Kinetic Profiling
Rationale & Causality: At room temperature, the rapid proton exchange between N1 and N2 averages the signals of the adjacent C3 and C5 carbons. By progressively lowering the temperature, we reduce the thermal energy available to overcome the activation barrier. Once the exchange rate drops below the NMR timescale, the signals decoalesce into distinct peaks for each tautomer.
Step-by-Step Methodology:
Solvent Selection: Dissolve 15–20 mg of the pyrazole derivative in a low-freezing, deuterated solvent (e.g., CD
2
Cl
2
, THF-d
8
, or CD
3
OD). Caution: Avoid CDCl
3
if the expected barrier is very low, as its freezing point (-63 °C) may not permit reaching the slow-exchange regime.
Probe Calibration (Critical Step): Do not rely on the spectrometer's internal thermocouple, which measures the heating gas rather than the sample. Calibrate the probe temperature using a 100% Methanol standard (for < 298 K) by measuring the chemical shift difference between the CH
3
and OH protons.
Spectral Acquisition:
Acquire a baseline 1D
1
H and
13
C spectrum at 298 K.
Lower the temperature in 10 K increments. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.
Identify the coalescence temperature (
Tc
), the exact point where the sharp averaged peak broadens and flattens before splitting into two distinct signals.
Data Processing & Validation: Calculate the exchange rate constant (
kc
) at coalescence and use the Eyring equation to determine the activation free energy (
ΔG‡
). Validate the findings by checking if the integral ratio of the decoalesced peaks matches the computationally predicted Boltzmann distribution of the tautomers.
Protocol 2: Solid-State
13
C and
15
N CP/MAS NMR
Rationale & Causality: X-ray crystallography can sometimes fail to pinpoint the exact location of the tautomeric proton due to thermal disorder or the weak X-ray scattering cross-section of hydrogen. Solid-state NMR overcomes this. The
15
N chemical shift difference between a protonated (pyrrole-like) nitrogen and an unprotonated (pyridine-like) nitrogen is massive (~100–150 ppm). Observing two distinct
15
N signals unambiguously confirms a frozen tautomeric state[2][5].
Step-by-Step Methodology:
Sample Packing: Uniformly pack 50–100 mg of microcrystalline pyrazole powder into a 4 mm ZrO
2
MAS rotor. Ensure tight packing to prevent rotor imbalance during high-speed spinning.
Instrument Tuning: Spin the sample at the Magic Angle (54.74°) at a frequency of 10–14 kHz to average out chemical shift anisotropy (CSA).
Cross-Polarization (CP) Optimization:
The pyrazole ring contains both protonated and unprotonated (quaternary) carbons/nitrogens.
Set the CP contact time to 2–3 ms for
13
C to ensure uniform magnetization transfer from the abundant
1
H spin bath.
For
15
N, extend the contact time to 4–6 ms, as the N-H distance variations require longer transfer times.
Acquisition: Acquire the spectra using high-power proton decoupling (e.g., SPINAL-64) to eliminate
1
H-
13
C and
1
H-
15
N dipolar couplings.
Self-Validation via DFT: Extract the experimental isotropic chemical shifts. Build a 3D model of the suspected tautomer and optimize its geometry using DFT (e.g., B3LYP/6-311++G(d,p)). Calculate the Gauge-Independent Atomic Orbital (GIAO) chemical shifts. A linear correlation (
R2>0.99
) between the experimental CP/MAS shifts and the GIAO theoretical shifts serves as the ultimate validation of the assigned desmotrope.
References
Faure, R., et al. "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism." Canadian Journal of Chemistry, 1988.
Elguero, J., et al. "Annular Tautomerism in the Solid State: a High Resolution N.M.R. Study." Journal of the Chemical Society, Chemical Communications, 1981.
Sriramurthy, V., et al. "Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies." The Journal of Organic Chemistry, 2010.
Smith, J. A., et al. "Intermolecular Triple Proton and Deuteron Transfer in Crystalline 3,5-Dimethylpyrazole Studied by NMR, NQR, and X-ray Methods." Journal of the American Chemical Society, 1989.
Perrin, M., et al. "Molecular structure and tautomerism of 3,5-bis(4-methylpyrazol-1-yl)." Canadian Journal of Chemistry, 1993.
Technical Support Center: Troubleshooting 3-Methyl-1H-pyrazole-5-thiol Synthesis
Welcome to the Technical Support Center. 3-Methyl-1H-pyrazole-5-thiol (also known by its tautomeric name, 5-methyl-1H-pyrazole-3-thiol) is a highly valuable building block in medicinal chemistry, frequently utilized in t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 3-Methyl-1H-pyrazole-5-thiol (also known by its tautomeric name, 5-methyl-1H-pyrazole-3-thiol) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of
σ1
receptor antagonists and novel antibiotics[1],[2].
Despite its structural simplicity, synthesizing this compound via the thionation of 3-methyl-2-pyrazolin-5-one is notoriously challenging. Researchers frequently encounter stalled reactions, poor yields, and rapid oxidative degradation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to optimize your synthetic workflow.
Synthetic Workflow & Failure Pathways
Fig 1: Synthetic workflow and oxidation pathways for 3-methyl-1H-pyrazole-5-thiol.
Q1: Why is my thionation yield stuck below 40% when using Phosphorus Pentasulfide (P
2
S
5
)?Causality: P
2
S
5
has notoriously poor solubility in standard non-polar solvents like xylenes or toluene[1]. This creates a heterogeneous reaction mixture where the solid P
2
S
5
surface becomes coated with polymeric phosphorus-sulfur byproducts. These polymers physically trap the target pyrazole, preventing further conversion and complicating extraction.
Solution: You have two options. First, you can add pyridine to the P
2
S
5
/xylene mixture. Pyridine acts as a nucleophile that breaks down polymeric P
2
S
5
into highly reactive, soluble monomeric species[3],[4]. Second, and more preferably, switch to Lawesson's Reagent. Lawesson's Reagent is highly soluble in hot toluene and provides a much more homogeneous and controlled thionation environment, significantly boosting yields.
Q2: I am seeing a large secondary peak in my LC-MS with double the expected mass (m/z ~227). What is this and how do I prevent it?Causality: You are observing the disulfide dimer: bis(3-methyl-1H-pyrazol-5-yl) disulfide. 3-Methyl-1H-pyrazole-5-thiol is highly electron-rich, and its thiolate anion is extremely susceptible to aerobic oxidation. If your workup involves basic conditions (where the thiol is deprotonated) and exposure to atmospheric oxygen, it will rapidly dimerize[2].
Solution: Prevention is key. Always use degassed solvents for your aqueous workup and maintain a slightly acidic environment (pH 4–5) during extraction to keep the thiol protonated. If the disulfide has already formed, you can salvage the batch by treating the crude mixture with a reducing agent such as Dithiothreitol (DTT) or Triphenylphosphine (PPh
3
) prior to column chromatography.
Q3: My NMR spectra are inconsistent depending on the solvent (CDCl
3
vs DMSO-d
6
). Did the reaction fail?Causality: No, the reaction likely succeeded. 3-Methyl-1H-pyrazole-5-thiol exhibits complex tautomerism. It undergoes both annular tautomerism (shifting the proton between the two pyrazole nitrogens) and thiol-thione tautomerism (shifting the proton from the sulfur to the nitrogen, forming 5-methyl-2,4-dihydro-3H-pyrazole-3-thione)[5]. In non-polar solvents like CDCl
3
, the thione form often dominates or exists in rapid equilibrium, leading to broadened, shifted, or seemingly "messy" peaks.
Solution: Standardize your characterization by using DMSO-d
6
. The strong hydrogen-bonding capability of DMSO stabilizes the thiol tautomer, providing a consistent and interpretable
1
H-NMR spectrum.
Quantitative Data: Thionating Agent Comparison
To assist in reagent selection, the following table summarizes the expected outcomes when converting 3-methyl-2-pyrazolin-5-one to its thiol counterpart using different thionating systems.
Thionating Agent
Solvent System
Temperature
Avg. Reaction Time
Typical Yield
Byproduct Profile
Phosphorus Pentasulfide (P
2
S
5
)
Xylenes
140 °C
18–24 h
30–50%
High polymeric P-S waste
P
2
S
5
Pyridine (Additive)
Toluene / Pyridine
110–115 °C
12–16 h
55–70%
Moderate, easier aqueous wash
Lawesson's Reagent
Toluene
110 °C
4–8 h
75–85%
Soluble phosphonothioate byproducts
Optimized Experimental Protocol: High-Yield Synthesis via Lawesson's Reagent
Objective: Convert 3-methyl-2-pyrazolin-5-one to 3-methyl-1H-pyrazole-5-thiol while actively suppressing oxidative dimerization.
Step 1: Anhydrous Setup & Reagent Loading
Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge the system with Argon for 15 minutes. Add 3-methyl-2-pyrazolin-5-one (10.0 mmol) and Lawesson's Reagent (6.0 mmol).
Causality: Lawesson's Reagent donates two sulfur atoms per molecule; 0.6 equivalents provide a slight stoichiometric excess. Argon is critical because the resulting thiol is highly susceptible to aerobic oxidation[2].
Step 2: Thionation under Reflux
Action: Suspend the solids in 50 mL of anhydrous, degassed toluene. Heat the mixture to 110 °C (reflux) for 6 hours.
Causality: Toluene provides the optimal boiling point (110 °C) to drive the thionation thermodynamically while keeping Lawesson's reagent fully dissolved, avoiding the heterogeneous trapping issues seen with P
2
S
5
[1].
Step 3: Controlled Quenching & Degassed Workup
Action: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (100 mL) and slightly acidic water (100 mL, adjusted to pH 4–5 with 0.1 M HCl). Ensure both solvents are sparged with Argon prior to use.
Causality: Thiols oxidize to disulfides exponentially faster in basic conditions where the highly reactive thiolate anion is formed. Maintaining a pH of 4–5 keeps the product protonated and stable during extraction[2].
Action: Before proceeding to chromatography, take a 10 µL aliquot of the organic layer and add it to 1 mL of Ellman's Reagent solution (DTNB in pH 8 buffer).
Validation Logic: A rapid color change to bright yellow (absorbance at 412 nm) confirms the presence of free sulfhydryl groups (the successful thiol product). If the solution remains colorless, the product has either not formed or has fully oxidized to the disulfide dimer, indicating a failure in the inert atmosphere setup.
Step 5: Isolation
Action: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 3-methyl-1H-pyrazole-5-thiol.
Purification methods for crude 3-methyl-1H-pyrazole-5-thiol
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifyin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 3-methyl-1H-pyrazole-5-thiol (also known via tautomerism as 5-methyl-1H-pyrazole-3-thiol or 5-methyl-1,2-dihydro-3H-pyrazole-3-thione)[1].
Due to the presence of both a basic pyrazole nitrogen and an acidic thiol group, this molecule exhibits amphoteric behavior. Furthermore, electron-rich heteroaromatic thiols are highly susceptible to oxidative dimerization, forming disulfides during standard workup[2]. This guide bypasses generic advice to provide field-proven, self-validating protocols that exploit these exact chemical properties.
I. Physicochemical Profiling & Partitioning Data
To purify this compound without relying on lossy silica gel chromatography, we must exploit its pH-dependent ionization. The pyrazole nitrogen has a conjugate acid pKa of ~2.5, while the thiol group has a pKa of ~6.5–7.0[3].
Table 1: pH-Dependent Species Distribution and Solubility Profile
pH Range
Dominant Molecular Species
Aqueous Solubility
Organic Solubility (e.g., EtOAc)
Purification Utility
< 2.0
Cationic (Protonated Pyrazole NH+)
High
Low
Extracting basic impurities into aqueous waste.
4.0 - 5.0
Neutral (Un-ionized Pyrazole & Thiol)
Very Low
High
Target Extraction: Optimal pH for recovering the pure product into the organic phase.
> 9.0
Anionic (Thiolate Salt)
High
Low
Target Isolation: Extracts the target into the aqueous phase, leaving neutral organic impurities behind.
II. Core Methodology: Reductive Acid-Base Extraction
Standard chromatographic purification of pyrazole thiols often results in poor recovery due to on-column oxidation and severe streaking[2]. The following protocol utilizes a reductive acid-base extraction to simultaneously eliminate organic impurities and reverse any disulfide formation[4].
Step-by-Step Protocol
Phase 1: Dissolution and Disulfide Reduction
Solubilization: Dissolve the crude 3-methyl-1H-pyrazole-5-thiol in degassed Ethyl Acetate (EtOAc) (10 mL per gram of crude). Causality: Degassing removes dissolved oxygen, preventing further oxidative dimerization.
Reduction: If the crude mixture is yellow (indicating the presence of bis(3-methyl-1H-pyrazol-5-yl) disulfide), add an aqueous solution of Sodium Borohydride (NaBH4) (0.2 equivalents) or TCEP (Tris(2-carboxyethyl)phosphine)[4]. Stir vigorously for 30 minutes under nitrogen. Causality: The reducing agent cleaves the disulfide bond, converting the dimeric impurity back into the target monomer, maximizing yield.
Phase 2: Alkaline Extraction (Target into Aqueous)
3. Basification: Add cold 1M NaOH (aqueous) to the biphasic mixture until the aqueous layer reaches pH 10.
4. Separation: Transfer to a separatory funnel. The target compound is now a water-soluble sodium thiolate. Drain the aqueous layer into a clean Erlenmeyer flask.
5. Organic Wash: Wash the aqueous layer with one additional volume of fresh EtOAc to remove any residual non-polar organic impurities (e.g., unreacted starting materials). Discard the organic layers.
Phase 3: Acidification and Recovery (Target into Organic)
6. Neutralization: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches exactly 4.5 to 5.0 . Causality: At pH 4.5, the thiol is protonated (neutral), but the pyrazole nitrogen is not yet protonated. The molecule is completely neutral and precipitates or oils out.
7. Final Extraction: Extract the turbid aqueous layer with degassed EtOAc (3 x 15 mL).
8. Drying & Concentration: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 3-methyl-1H-pyrazole-5-thiol as a pale solid.
III. Purification Workflow Visualization
The following diagram maps the logical flow of the reductive acid-base extraction, illustrating the phase location of the target compound at each step.
Workflow for the reductive acid-base extraction of 3-methyl-1H-pyrazole-5-thiol.
IV. Troubleshooting FAQs
Q: My isolated product has a strong yellow tint and the NMR shows broad peaks. What happened?A: The yellow tint is a classic indicator of oxidative dimerization to the disulfide (bis(3-methyl-1H-pyrazol-5-yl) disulfide)[4]. Pyrazole thiols oxidize rapidly in the presence of atmospheric oxygen. To troubleshoot, redissolve the product in a degassed solvent, add a mild reducing agent (like DTT or NaBH4), and repeat the extraction protocol under an inert argon or nitrogen atmosphere.
Q: I attempted silica gel column chromatography, but my recovery was less than 20%. Why?A: Pyrazole thiols are notoriously difficult to purify via standard normal-phase chromatography[2]. The highly polar, hydrogen-bonding nature of both the pyrazole NH and the thiol SH causes irreversible adsorption (streaking) on the acidic silica surface. Furthermore, the high surface area of silica promotes air oxidation to the disulfide during elution. If chromatography is absolutely necessary, use neutral alumina or pre-treat the silica with 1% triethylamine, and elute with degassed solvents.
Q: During the acidification step (Phase 3), I overshot the pH to 1.0, and my product didn't extract into the organic layer. How do I recover it?A: At pH 1.0, the basic nitrogen of the pyrazole ring (pKa ~2.5) becomes protonated, creating a highly water-soluble pyrazolium cation[3]. Your product is currently trapped in the aqueous layer. To recover it, simply add 1M NaOH dropwise to the aqueous layer until the pH is strictly between 4.0 and 5.0, then re-extract with EtOAc.
Q: Can I recrystallize this compound instead of performing extractions?A: Yes, provided the primary impurity is not the disulfide. 3-methyl-1H-pyrazole-5-thiol can be recrystallized from a mixture of hot ethanol and water, or toluene[5]. However, you must perform the recrystallization under a nitrogen blanket and consider adding a trace amount of an antioxidant (like BHT) to the solvent to prevent thermal oxidation during the heating phase.
V. References
Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Practical Synthesis of Pyrazol-4-thiols
ChemRxiv
URL:[Link]
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis
Semantic Scholar
URL:[Link]
Synthesis method of pyrazole disulfide (CN113248439A)
Google Patents
URL:
Technical Support Center: 3-Methyl-1H-pyrazole-5-thiol Handling & Assay Troubleshooting
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic thiols in biochemical and cell-based assays. 3-Methyl-1H-pyrazole-5-thiol (which exists in equili...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic thiols in biochemical and cell-based assays. 3-Methyl-1H-pyrazole-5-thiol (which exists in equilibrium with its tautomer, 5-methyl-1H-pyrazole-3-thiol) presents a unique set of physicochemical challenges. Its dual nature—combining a highly reactive nucleophilic thiol group with a nitrogen-rich aromatic heterocycle—makes it prone to oxidation, metal chelation, and severe aggregation in aqueous media.
This guide abandons generic advice to focus on the exact mechanistic causes of your solubility issues, providing self-validating protocols to ensure reproducible assay data.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: My compound is fully soluble in the master stock, but precipitates immediately upon dilution into the aqueous assay buffer. Why?
The Causality: You are likely experiencing a combination of "solvent shock" and trace-metal-induced crosslinking. When a concentrated organic stock is rapidly introduced into an aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic pyrazole rings to undergo hydrophobic collapse. Furthermore, heterocyclic thiols are exceptionally strong bidentate ligands for transition metals. Even trace amounts of divalent cations (e.g., Cu²⁺, Zn²⁺) present in standard buffer salts can coordinate with the pyrazole nitrogen and the thiolate anion, forming highly insoluble supramolecular coordination polymers[1].
The Solution:
Pre-treat your assay buffer with 1–2 mM EDTA to sequester trace metals before adding the compound.
Introduce a low critical micelle concentration (CMC) non-ionic surfactant (e.g., 0.01% Tween-20) to lower the surface tension and prevent nucleation.
Q2: The compound stays in solution initially, but my assay signal progressively drops over 24 hours. Is it degrading?
The Causality: It is not degrading; it is oxidizing into a disulfide dimer. If you are using Dimethyl Sulfoxide (DMSO) as your primary stock solvent, you are inadvertently accelerating this process. DMSO acts as a mild oxidizing agent. Over time—especially at room temperature—DMSO facilitates thiol oxidation and disulfide exchange, converting your active monomeric thiol into a bulky, highly insoluble disulfide[2]. Studies have shown that thiol concentrations can drop by up to 72% within 48 hours when incubated in DMSO-containing environments[3].
The Solution:
Abandon DMSO for long-term storage of this specific compound. Use anhydrous, degassed Dimethylformamide (DMF) for your master stocks. In your aqueous assay buffer, include a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Do not use DTT or β-mercaptoethanol, as these are thiols themselves and will form inactive mixed-disulfide adducts with your pyrazole-thiol[4].
Part 2: Quantitative Data & Reagent Compatibility
To engineer a stable assay environment, you must balance the compound's need for a hydrophobic pocket with its redox sensitivity. Table 1 summarizes the critical additives required to maintain 3-methyl-1H-pyrazole-5-thiol in an active, monomeric state.
Table 1: Solubility & Stability Matrix for 3-methyl-1H-pyrazole-5-thiol
Reagent / Additive
Primary Function
Recommended Conc.
Mechanistic Impact on Solubility & Stability
Anhydrous DMF
Primary Solvent
100% (Stock)
Prevents the solvent-mediated oxidation inherent to DMSO[3]. Maintains the compound in a stable monomeric state at -80°C.
TCEP-HCl
Reducing Agent
1.0 – 5.0 mM
Cleaves insoluble disulfide dimers back into soluble monomers without forming mixed disulfides.
EDTA
Metal Chelator
1.0 – 2.0 mM
Prevents the formation of insoluble metal-thiolate coordination complexes by sequestering trace divalent cations[1].
Tween-20
Surfactant
0.01% – 0.05%
Disrupts intermolecular hydrogen bonding between pyrazole rings, preventing hydrophobic collapse during aqueous dilution.
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems. By controlling the redox environment and the order of addition, you eliminate the variables that lead to precipitation.
Objective: Create an oxidation-resistant, long-term storage solution.
Preparation: Purge a glass vial with inert gas (Argon or Nitrogen) for 30 seconds.
Weighing: Weigh the solid 3-methyl-1H-pyrazole-5-thiol powder rapidly to minimize atmospheric moisture absorption. Transfer to the purged vial.
Solvation: Add the required volume of anhydrous, degassed DMF (not DMSO) to achieve a 10 mM concentration.
Dissolution: Vortex gently for 60 seconds. Do not sonicate, as the localized heat can drive unwanted side reactions.
Storage: Aliquot the solution into single-use amber microcentrifuge tubes (e.g., 10 µL per tube). Blanket each tube with Argon before sealing. Store immediately at -80°C.
Protocol B: Aqueous Dilution Workflow for High-Throughput Screening
Objective: Dilute the compound into aqueous media without triggering solvent shock or metal coordination.
Buffer Conditioning: Prepare your base assay buffer (e.g., 50 mM HEPES, pH 7.4). Add 1 mM EDTA and 1 mM TCEP-HCl. Allow the buffer to equilibrate at room temperature for 15 minutes to ensure complete metal chelation.
Surfactant Addition: Add 0.01% (v/v) Tween-20 to the conditioned buffer. Mix by gentle inversion to avoid foaming.
Thawing: Remove a single-use DMF aliquot of the thiol from -80°C. Thaw rapidly in a room-temperature water bath (approx. 1-2 minutes).
Dilution (Critical Step): Place the conditioned buffer on a magnetic stirrer at medium speed. Using a precision pipette, add the DMF stock dropwise directly into the center of the vortex. (Aim for a final solvent concentration of ≤ 1% v/v).
Validation: Measure the absorbance of the final solution at 600 nm (OD600). An OD600 > 0.05 indicates micro-precipitation, requiring an increase in surfactant concentration.
Part 4: Workflow Visualization
The following logic tree dictates the proper handling and troubleshooting pathway for 3-methyl-1H-pyrazole-5-thiol to ensure assay integrity.
Workflow for the preparation and validation of 3-methyl-1H-pyrazole-5-thiol assay solutions.
3-methyl-1H-pyrazole-5-thiol stability and storage conditions
Technical Support Center: 3-Methyl-1H-pyrazole-5-thiol Handling, Stability, and Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-Methyl-1H-pyrazole-5-thiol Handling, Stability, and Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter erratic behavior when working with heterocyclic thiols. 3-Methyl-1H-pyrazole-5-thiol is a highly versatile building block, but its dual nature—exhibiting both complex solvent-dependent tautomerism and extreme redox sensitivity—requires rigorous, field-proven handling protocols.
This guide abandons generic advice in favor of mechanistic causality. By understanding why this compound degrades, you can implement the self-validating workflows provided below to ensure absolute reproducibility in your assays.
Part 1: Troubleshooting & FAQs
Q1: My aqueous stock solution developed a cloudy precipitate after a few days at 4°C. What happened, and can I rescue my compound?Causality & Mechanism: The precipitate is almost certainly the insoluble disulfide dimer of 3-methyl-1H-pyrazole-5-thiol. In the presence of dissolved oxygen and trace transition metals, the free thiol undergoes rapid oxidative coupling[1]. This process is highly pH-dependent. At pH > 7.0, the compound deprotonates to form a thiolate anion. The thiolate is vastly more nucleophilic and susceptible to oxidation than the protonated thiol[2]. Furthermore, exposure to strong oxidants (like H₂O₂) can push the compound past the reversible disulfide stage into irreversible sulfenic, sulfinic, or sulfonic acids[3].
Solution: You can rescue reversibly oxidized disulfides by adding a strong, non-thiol-based reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a 1.5x to 2x molar excess. Unlike Dithiothreitol (DTT), TCEP operates efficiently over a broader pH range, is resistant to air oxidation, and does not require removal prior to most downstream biological assays[1].
Q2: NMR and HPLC analyses of my pure compound show multiple peaks or inconsistent retention times depending on the solvent. Is my batch impure?Causality & Mechanism: This is a classic manifestation of thiol-thione tautomerism, a well-documented phenomenon in 3(5)-substituted pyrazoles[4]. The compound exists in a dynamic equilibrium between the 1H-pyrazole-5-thiol (enol-like) form and the 1,2-dihydro-3H-pyrazole-3-thione (keto-like) form. The dielectric constant (polarity) of your solvent dictates this equilibrium. Non-polar environments and the gas phase strongly favor the thiol form, whereas highly polar solvents (like DMSO or water) stabilize the thione form via dipole interactions and hydrogen bonding[4].
Solution: Do not assume degradation based solely on polar solvent analytics. To validate structural purity, perform NMR in a non-polar, aprotic solvent (e.g., CDCl₃) where the equilibrium shifts predominantly to a single tautomer, dramatically simplifying the spectra.
Q3: How can I maximize the half-life of my stock solutions for long-term studies?Causality & Mechanism: Thiol oxidation requires an electron acceptor (O₂) and is catalytically accelerated by trace heavy metals[1]. Removing these two variables halts the degradation pathway.
Solution: Always use deoxygenated buffers (sparged with Argon) and supplement with 0.5 mM EDTA to sequester catalytic metal ions[1]. Maintain the pH between 6.0 and 6.5 to keep the compound in its protonated, less reactive state.
Part 2: Quantitative Data & Stability Profiles
To aid in experimental design, the following tables summarize the physical behavior and optimal storage conditions for 3-methyl-1H-pyrazole-5-thiol.
Table 1: Recommended Storage Conditions and Expected Stability
Storage State
Temperature
Atmosphere
Additives / Matrix
Expected Shelf Life
Dry Powder
-20°C
Argon / Nitrogen
Desiccant, Dark container
> 24 Months
Dry Powder
4°C
Ambient Air
Dark container
3 - 6 Months
Aqueous Stock
-20°C
Argon overlay
0.5 mM EDTA, pH 6.0
1 - 2 Months
Aqueous Stock
4°C
Ambient Air
None (Neutral pH)
< 48 Hours
Table 2: Tautomeric Distribution vs. Solvent Polarity
Environment / Solvent
Dielectric Constant (ε)
Dominant Tautomer
Mechanistic Driver
Gas Phase / Vacuum
~ 1.0
Thiol (>95%)
Lack of intermolecular stabilization
Chloroform (CDCl₃)
4.8
Thiol (Major)
Low polarity limits dipole interactions
Methanol (CD₃OD)
32.7
Mixed Equilibrium
Moderate hydrogen bonding
DMSO / Water
46.7 / 80.1
Thione (Major)
Solute polarization and strong H-bonding
Part 3: Mechanistic Visualizations
Figure 1: Mechanistic pathway of 3-methyl-1H-pyrazole-5-thiol oxidation and tautomerism.
Figure 2: Validated workflow for the preparation and storage of oxidation-resistant thiol solutions.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
This protocol ensures the exclusion of electron acceptors and catalytic metals, creating a self-validating system where compound integrity is verified prior to use.
Solvent Deoxygenation: Transfer your desired buffer (pH 6.0–6.5) into a septum-sealed flask. Sparge with a gentle stream of Argon gas for a minimum of 30 minutes to displace dissolved O₂[1].
Chelator Addition: Add EDTA to the deoxygenated buffer to achieve a final concentration of 0.5 mM. Causality: EDTA sequesters trace Cu²⁺ and Fe³⁺ ions that act as potent catalysts for thiol oxidation[1].
Inert Dissolution: Weigh the 3-methyl-1H-pyrazole-5-thiol powder in a clean vial. Flush the vial with Argon. Using a gas-tight syringe, transfer the deoxygenated buffer into the vial and vortex gently until fully dissolved.
System Validation (Ellman’s Assay): Before proceeding to your main experiment, react a 10 µL aliquot of your stock with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm[1]. Compare the calculated free thiol concentration against your theoretical dissolved concentration. A yield of >95% confirms a successful, oxidation-free preparation.
Storage: Aliquot the remaining solution into single-use amber vials, overlay with Argon, seal tightly, and store at -20°C.
Protocol 2: Reduction of Oxidized Disulfide Dimers
If Ellman's assay indicates <80% free thiol, use this protocol to rescue the batch.
TCEP Preparation: Prepare a fresh 100 mM stock of TCEP-HCl in deoxygenated water.
Reduction Reaction: Add TCEP to your degraded thiol solution at a final concentration of 2x the total theoretical thiol concentration.
Incubation: Incubate the mixture at room temperature for 30 minutes under an Argon atmosphere. Causality: TCEP selectively reduces disulfide bonds by forming a stable phosphine oxide byproduct, driving the equilibrium entirely toward the free thiol without raising the pH[1].
Re-validation: Repeat the Ellman's assay (Protocol 1, Step 4) to confirm complete recovery of the free thiol before proceeding with your assay.
Technical Support Center: Troubleshooting Pyrazole NMR Peak Assignments
Welcome to the Pyrazole NMR Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers in drug discovery and synthetic chemistry struggle with pyrazole characterization.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Pyrazole NMR Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers in drug discovery and synthetic chemistry struggle with pyrazole characterization. The pyrazole nucleus is notoriously deceptive in Nuclear Magnetic Resonance (NMR) spectroscopy due to its dynamic electronic environment, quadrupolar nuclei, and tautomeric equilibria.
This guide abandons generic advice to focus on the physical causality behind your spectral anomalies. By understanding the quantum and thermodynamic behaviors of the pyrazole ring, you can transform ambiguous spectra into self-validating structural proofs.
Diagnostic Data: Typical Pyrazole Chemical Shifts
Before troubleshooting, you must establish a baseline. The pyrazole ring is highly polarized. The electron density is heavily concentrated at the C4 position, making it significantly shielded compared to typical aromatic carbons, while C3 and C5 are deshielded.
Table 1: Reference Chemical Shifts for the Pyrazole Nucleus
Nucleus
Position
Typical Chemical Shift (ppm)
Diagnostic Notes
¹H
H-3 / H-5
7.3 – 7.8
Often broad or averaged in NH pyrazoles; distinct in N-alkylated derivatives.
¹H
H-4
6.0 – 6.5
Highly shielded due to high electron density at C4; usually a sharp doublet/triplet.
¹H
N-H
10.0 – 14.0
Extremely broad due to ¹⁴N quadrupolar relaxation and exchange; disappears with D₂O.
¹³C
C-3 / C-5
130.0 – 150.0
Susceptible to extreme line broadening at room temperature due to tautomerism.
¹³C
C-4
100.0 – 110.0
Sharp and reliable anchor point for assignments.
¹⁵N
N-1 (Pyrrole-like)
-170.0 to -240.0
Protonated or alkylated nitrogen; donates lone pair to the aromatic π-system.
¹⁵N
N-2 (Pyridine-like)
-70.0 to -120.0
Unprotonated nitrogen; lone pair resides in an orthogonal sp² orbital.
Q1: Why are the C3 and C5 carbon signals missing or extremely broad in my ¹³C NMR spectrum?
Diagnosis: Annular Tautomerism.
Mechanistic Cause: Pyrazoles unsubstituted at the N1 position undergo rapid prototropic exchange (the N-H proton shuttles between N1 and N2). At room temperature, the rate of this exchange is often "intermediate" on the NMR timescale. This intermediate exchange causes decoherence of the transverse magnetization, leading to severe line broadening—often to the point where the C3 and C5 signals completely disappear into the baseline [[1]](1].
Solution: You must push the exchange rate out of the intermediate regime. You can either slow it down (cooling) to see two distinct peaks, or speed it up (heating or acidification) to see one sharp, averaged peak.
Q2: How can I force the tautomers to resolve without using Variable Temperature (VT) NMR?
Diagnosis: Chemical acceleration of exchange.
Mechanistic Cause: If VT-NMR is unavailable, you can manipulate the thermodynamics of the solvent. Adding a trace amount of Trifluoroacetic acid (TFA) to your NMR tube catalyzes the proton exchange. This pushes the equilibrium into the fast exchange regime on the NMR timescale, resulting in a single, sharp, time-averaged signal for C3/C5 1[1]. Alternatively, acquiring the spectrum in the solid state (CPMAS) completely halts the exchange, revealing the single dominant tautomer locked in the crystal lattice.
Q3: There is a massive, broad hump between 10 and 14 ppm in my proton spectrum. Is my sample wet or degraded?
Diagnosis: ¹⁴N Quadrupolar Relaxation.
Mechanistic Cause: This is the pyrazole N-H proton. Its extreme broadness is not an impurity; it is caused by two factors. First, chemical exchange with trace moisture. Second, and more importantly, the proton is covalently bound to a ¹⁴N nucleus (Spin I = 1). The ¹⁴N nucleus possesses a strong nuclear quadrupole moment that provides a highly efficient, non-radiative relaxation pathway. This drastically shortens the T₂ relaxation time of the attached proton, broadening the signal 2[2].
Solution: Perform a D₂O shake. Add 10 µL of D₂O to the tube, shake vigorously, and re-acquire. The broad hump will disappear due to deuterium exchange, confirming its identity.
Q4: I synthesized an N-alkylated pyrazole. How do I definitively prove whether it's the 1,3-disubstituted or 1,5-disubstituted regioisomer?
Diagnosis: Regiochemical ambiguity.
Mechanistic Cause: Alkylating a pyrazole blocks tautomerism, permanently fixing the double bonds. However, standard 1D ¹H and ¹³C NMR cannot reliably distinguish between the 1,3 and 1,5 isomers due to subtle substituent effects.
Solution: You must use 2D NMR. A 1H-1H NOESY experiment will show a through-space correlation between the N-alkyl protons and the C5 proton (or C5 substituent) in the 1,5-isomer. If NOESY is ambiguous due to steric conformation, a 1H-15N HMBC is the ultimate self-validating proof [[3]](3].
Experimental Workflows & Visualizations
Workflow A: Resolving Tautomerism
Workflow for diagnosing and resolving pyrazole annular tautomerism using VT-NMR.
Protocol 1: Variable Temperature (VT) NMR Methodology
Causality Focus: By altering the temperature, we manipulate the kinetic energy of the system, forcing the prototropic exchange out of the intermediate NMR timescale.
Solvent Selection: Choose a solvent with a wide liquid range. Toluene-d8 or CD₂Cl₂ is excellent for cooling; DMSO-d6 is excellent for heating.
Initial Acquisition: Acquire a standard 1D ¹³C spectrum at 298 K to confirm the presence of broadened/missing C3/C5 signals.
Cooling Phase (Slow Exchange): Lower the probe temperature in 10 °C decrements.
Critical Step: You must re-tune the probe and re-shim the magnet at every temperature step, as the dielectric constant and viscosity of the solvent change drastically, which will ruin resolution if ignored.
Continue cooling until -40 °C to -60 °C. The broad signals will split into two distinct, sharp peaks representing the static tautomers.
Heating Phase (Fast Exchange): Alternatively, heat the sample to +80 °C. The increased thermal energy accelerates the proton exchange so rapidly that the NMR spectrometer only detects the time-averaged electronic environment, yielding a single sharp peak for C3/C5.
Workflow B: Assigning Regiochemistry
2D NMR strategy for assigning regiochemistry in N-substituted pyrazoles.
Protocol 2: ¹H-¹⁵N HMBC for Unambiguous Regiochemical Assignment
Causality Focus: NOESY relies on through-space dipole-dipole relaxation, which can fail if the molecule adopts an unexpected conformation. ¹H-¹⁵N HMBC bypasses spatial assumptions by directly mapping the scalar coupling through the covalent backbone. The N-alkyl substituent will show a strong ³J correlation exclusively to the "pyrrole-like" N1, which is easily distinguished from N2 by its massive upfield chemical shift 3[3] 4[4].
Sample Preparation: Prepare a highly concentrated sample (20–30 mg in 0.6 mL of deuterated solvent). ¹⁵N has a very low natural abundance (0.37%), so maximizing concentration is non-negotiable.
Pulse Sequence Selection: Select an HMBC pulse sequence optimized for long-range couplings. Set the delay for the evolution of long-range couplings to correspond to a J-value of 5–8 Hz.
Spectral Width Setup:
Set the ¹H (F2) spectral width to cover your standard proton range (0–12 ppm).
Set the ¹⁵N (F1) spectral width to cover -50 to -300 ppm (referenced to nitromethane at 0 ppm).
Acquisition: Run the experiment with a high number of scans (typically 32 to 128 scans per increment) to achieve an adequate signal-to-noise ratio.
Data Interpretation: Locate the cross-peak originating from your N-alkyl substituent's protons. It will correlate to a nitrogen signal between -170 and -240 ppm (N1). If you observe this, you have definitively mapped the connectivity of the N1 position, allowing you to confidently assign C5 via a corresponding ¹H-¹³C HMBC experiment.
References
Interpreting Complex NMR Spectra of Pyrazole Derivatives
Benchchem Technical Support
URL
Revisiting the Structure and Chemistry of 3(5)
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines
The Journal of Organic Chemistry - ACS Publications
URL
Preventing oxidation of the thiol group in 3-methyl-1H-pyrazole-5-thiol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 3-methyl-1H-pyrazole-5-thiol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 3-methyl-1H-pyrazole-5-thiol .
Heterocyclic thiols present unique handling challenges. The electron-rich pyrazole ring stabilizes the thiolate anion via resonance, lowering its pKa compared to aliphatic thiols. While this makes the molecule highly reactive for conjugations, it also makes it an aggressive nucleophile that is exquisitely sensitive to single-electron transfer (SET) oxidation by molecular oxygen and trace transition metals.
Below is our field-proven troubleshooting guide, mechanistic insights, and self-validating protocols to ensure the integrity of your thiol throughout your workflows.
Part 1: Mechanistic Insights into Thiol Oxidation
To prevent oxidation, we must first understand the pathways that degrade 3-methyl-1H-pyrazole-5-thiol. Oxidation is rarely a single step; it is a cascade driven by pH, dissolved oxygen, and catalytic trace metals (like Fe³⁺ and Cu²⁺).
Figure 1: Oxidation cascade of 3-methyl-1H-pyrazole-5-thiol and targeted chemical interventions.
Part 2: Troubleshooting & FAQs
Q: My 3-methyl-1H-pyrazole-5-thiol stock solution turns cloudy and loses reactivity over time. What is happening?A: You are observing dimerization. At neutral to basic pH, the pyrazole thiol deprotonates into a thiolate anion. Dissolved oxygen, catalyzed by trace metals in your buffer, oxidizes these anions into a bis(3-methyl-1H-pyrazol-5-yl) disulfide dimer. The cloudiness is the less-soluble disulfide precipitating out of solution.
Causality & Fix: Sparge all buffers with Argon to remove oxygen and add 1 mM EDTA to sequester catalytic trace metals.
Q: I am setting up a conjugation reaction. Should I use DTT or TCEP to maintain the reduced state?A:TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior for heterocyclic thiols. DTT (Dithiothreitol) relies on a reversible dithiol exchange and can autoxidize in the presence of transition metals, producing superoxide radicals that actually exacerbate oxidation[1]. TCEP reduces disulfides irreversibly via a phosphine mechanism, operates over a wider pH range, and critically, does not scavenge metals—making it ideal if your downstream target involves metalloproteins[2].
Caution: If your assay involves NAD(P)⁺-dependent enzymes, avoid TCEP. It forms a rapid, covalent adduct with the nicotinamide ring of NAD⁺, which will inhibit your assay[3].
Q: I am using 3-methyl-1H-pyrazole-5-thiol in a Palladium-catalyzed Suzuki cross-coupling, but the reaction fails completely. Why?A: Free thiols have a massive affinity for late transition metals. Your pyrazole-thiol is poisoning the Palladium catalyst, forming stable, inactive Pd-thiolate complexes[4].
Causality & Fix: You must mask the thiol. Standard thioethers are too harsh to cleave later. Instead, utilize acyl groups (like the 2-methoxyisobutyryl group) which are electronically tuned to prevent sulfur-assisted acylation of boronic acids[4]. Alternatively, novel Pyridazinedione (PD) scaffolds act as excellent thiol-labile protecting groups that can be removed under mild, aqueous conditions[5].
Part 3: Quantitative Comparison of Thiol Stabilizers
To make informed experimental choices, reference the operational parameters of common reducing agents below:
Part 4: Experimental Workflows & Self-Validating Protocols
Figure 2: Decision matrix and workflow for handling sensitive heterocyclic thiols.
Protocol: Preparation and Validation of Oxidation-Resistant Thiol Stocks
This protocol utilizes a self-validating feedback loop using Ellman's Reagent to ensure the thiol remains active before committing to expensive downstream reactions.
Step 1: Solvent Deoxygenation
Boil HPLC-grade water or your chosen buffer for 10 minutes. Immediately transfer to an ice bath and sparge with high-purity Argon gas for 30 minutes.
Causality: Removing dissolved O₂ eliminates the primary electron acceptor responsible for auto-oxidation.
Step 2: Buffer Formulation
To the degassed buffer, add 1 mM EDTA and 2 mM TCEP hydrochloride. Adjust pH to 7.0 using degassed NaOH.
Causality: EDTA sequesters redox-active trace metals that catalyze oxidation. TCEP irreversibly reduces any trace disulfides present in the commercial powder.
Step 3: Thiol Dissolution
Inside a glovebox or under a continuous Argon stream, dissolve 3-methyl-1H-pyrazole-5-thiol to a 10 mM stock concentration. Aliquot into amber glass vials (to prevent photo-oxidation) and seal with PTFE-lined caps.
Step 4: Self-Validation Check (DTNB Assay)
Before using the stock in a reaction, mix a 10 µL aliquot of your stock with 990 µL of 0.1 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent) in pH 8.0 buffer.
Validation Logic: An immediate shift to a bright yellow color (absorbance peak at 412 nm) confirms the presence of highly reactive, free thiolate anions[6]. If the solution remains colorless, the pyrazole-thiol has oxidized into a disulfide or sulfonic acid, indicating a failure in environmental control during Steps 1-3. Do not proceed with the reaction; remake the buffer.
Comparative Guide: Antibacterial Activity and Mechanistic Profiling of Pyrazole-5-Thiol Analogs
Executive Summary & Target Rationale The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by MRSA and other Gram-positive/Gram-negative pathogens, necessitates the developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Target Rationale
The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by MRSA and other Gram-positive/Gram-negative pathogens, necessitates the development of antibiotics with novel mechanisms of action. Pyrazole-5-thiol analogs have recently emerged as a highly promising class of antimicrobial agents.
Unlike traditional beta-lactams or macrolides, specific pyrazole-thioether derivatives target N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) [1]. DapE is a critical enzyme in the meso-diaminopimelate (m-DAP)/lysine biosynthetic pathway, which is essential for synthesizing the peptidoglycan cross-links in the bacterial cell wall. Because the DapE enzyme is entirely absent in mammals, targeting it eliminates the threat of mechanism-based toxicity in humans, offering a remarkably high therapeutic index [2].
Mechanism of Action: The DapE Pathway
To understand the efficacy of pyrazole-5-thiols, we must analyze their interference with bacterial cell wall synthesis. DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to succinic acid and L,L-DAP. L,L-DAP is subsequently epimerized to meso-DAP, a direct precursor for peptidoglycan cross-linking. By competitively binding to the di-zinc active site of DapE, pyrazole-5-thiol analogs halt this pathway, leading to catastrophic cell lysis.
Fig 1. Mechanism of Action: Pyrazole-5-thiol analogs competitively inhibit DapE to halt cell wall synthesis.
In Vitro DapE Inhibition: Pyrazole vs. Tetrazole Scaffolds
Recent drug discovery efforts have compared pyrazole-5-thiol thioethers against their tetrazole-based predecessors [1]. The pyrazole scaffold demonstrates superior inhibitory potency. Molecular docking reveals the causality behind this improvement: the pyrazole nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the Asn-246 residue in the DapE active site, an interaction absent in the tetrazole series [3].
Table 1: Comparative DapE Inhibitory Potency of Thioether Analogs
Scaffold Class
R-Group / Derivative
% Inhibition (at 100 µM)
IC₅₀ (µM)
Reference
Pyrazole-5-thiol
2-pyridyl amide (7d)
85.7%
17.9
[1]
Pyrazole-5-thiol
2-thiazolyl amide (7a)
N/A
22.4
[1]
Pyrazole-5-thiol
2-pyrazinyl amide (7h)
96.2%
N/A
[1]
Pyrazole-5-thiol
Phenyl amide (7c)
80.5%
N/A
[1]
Tetrazole-thioether
2-thiazolyl amide
72.0%
50.2
[1], [3]
Data Interpretation: The transition from a tetrazole to a pyrazole core (specifically the 2-thiazolyl derivatives) yields a >2-fold improvement in IC₅₀ (50.2 µM down to 22.4 µM), proving the pyrazole ring is a superior pharmacophore for DapE targeting.
Whole-Cell Antibacterial Efficacy & Synergy
Beyond isolated enzyme assays, 3-methyl-1-phenylpyrazole-5-thiol derivatives exhibit robust whole-cell antibacterial activity against Gram-positive pathogens. Notably, the unsubstituted phenyl derivative (Compound 3a) and the p-fluoro derivative (Compound 8) show strong efficacy against MRSA and Enterococcus species [4].
Furthermore, Compound 3a exhibits a documented synergistic effect with aminoglycosides [4]. The causality here is mechanistic: as the pyrazole analog weakens the peptidoglycan cell wall via DapE inhibition, it increases membrane permeability, thereby enhancing the intracellular accumulation of the aminoglycoside (which targets the 30S ribosomal subunit).
Table 2: Whole-Cell Antibacterial Profile of 3-Methyl-1-phenylpyrazole-5-thiols
Compound
Phenyl Substitution
Target Pathogen Profile
Aminoglycoside Synergy
3a
Unsubstituted
MRSA, S. aureus, E. faecalis, S. pyogenes
High
5
p-Nitro
Reduced broad-spectrum activity
Low
8
p-Fluoro
MRSA, S. aureus, E. faecalis, S. pyogenes
Moderate
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols outline a self-validating workflow for the synthesis, enzymatic screening, and whole-cell validation of pyrazole-5-thiol analogs.
Fig 2. Self-validating workflow from chemical synthesis to in vitro antibacterial synergy screening.
Protocol A: Synthesis of Pyrazole Thioether Analogs
Causality: The thioether linkage is deliberately chosen because it provides a flexible, metabolically stable hinge that allows the pyrazole and the R-group to orient optimally within the di-zinc binding pocket of DapE [1].
Intermediate Formation: React the desired heterocyclic amine with chloroacetyl chloride in CH₂Cl₂ at room temperature. Use K₂CO₃ as a base to neutralize the HCl byproduct. Validation step: Monitor via TLC (ninhydrin stain) until the primary amine is fully consumed.
Nucleophilic Substitution: React the resulting α-chloro amide intermediate with 3-methyl-1-phenyl-1H-pyrazole-5-thiol in acetone. Causality: Acetone acts as a polar aprotic solvent, accelerating the Sₙ2 displacement of the chloride ion without participating in protic side reactions.
Purification: Purify the crude mixture via recrystallization using a DCM/hexane (1:3) solvent system.
Validation: Confirm structural integrity and purity (>95%) using ¹H/¹³C NMR (500 MHz) and High-Resolution Mass Spectrometry (HRMS).
Causality: DapE cleaves L,L-SDAP to produce L,L-DAP. L,L-DAP contains a primary amine that reacts with ninhydrin to form Ruhemann's purple, allowing direct colorimetric quantification of enzyme activity [3].
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 1 mM L,L-SDAP substrate.
Enzyme Pre-incubation: Incubate purified H. influenzae DapE (HiDapE) with varying concentrations of the pyrazole analog (10–100 µM) for 10 minutes at 37°C. Validation step: Include a DMSO vehicle control to establish the 0% inhibition baseline.
Reaction: Allow the enzymatic cleavage to proceed for 30 minutes at 37°C.
Derivatization: Quench the reaction by adding 2% ninhydrin reagent. Heat the mixture to 100°C for 10 minutes to drive the colorimetric derivatization of L,L-DAP.
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis relative to the DMSO control.
Causality: While DapE inhibition is proven via enzymatic assay, whole-cell efficacy requires the compound to penetrate the bacterial envelope. Synergy testing evaluates if cell-wall weakening by pyrazoles enhances the uptake of ribosomal inhibitors [4].
Preparation: Prepare serial two-fold dilutions of the pyrazole analog (e.g., Compound 3a) from 0.5 to 64 µg/mL in Mueller-Hinton broth.
Inoculation: Inoculate the wells with MRSA or S. aureus to achieve a final concentration of 5 × 10⁵ CFU/mL.
Synergy Setup: For synergy validation, utilize a 2D checkerboard format crossing the pyrazole analog concentrations with an aminoglycoside (e.g., gentamicin).
Incubation & Analysis: Incubate for 18-24 hours at 37°C. Determine the Minimum Inhibitory Concentration (MIC). Calculate the Fractional Inhibitory Concentration Index (FICI). Validation step: An FICI ≤ 0.5 mathematically confirms a synergistic interaction.
References
DiPuma, T., Kelley, E. H., Thabthimthong, T., & Becker, D. P. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules (MDPI).
Loyola University Chicago eCommons. (2023). Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. Loyola eCommons.
Loyola University Chicago eCommons. (2023). Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics. Loyola eCommons.
Tagawa, Y., Minami, S., Yoshida, T., Tanaka, K., Sato, S., Goto, Y., & Yamagata, K. (2002). Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Archiv der Pharmazie (Weinheim).
Comparative
Structure-Activity Relationship (SAR) of 3-Methyl-1H-Pyrazole-5-Thiol Derivatives: A Comparative Guide
Executive Summary & Strategic Rationale In the landscape of modern drug discovery, the rising threat of antimicrobial resistance (AMR) necessitates the validation of novel enzymatic targets. One of the most promising tar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, the rising threat of antimicrobial resistance (AMR) necessitates the validation of novel enzymatic targets. One of the most promising targets is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) , a metalloenzyme essential for lysine biosynthesis and peptidoglycan assembly in bacteria. Because mammals lack the DapE enzyme, inhibitors targeting this pathway exhibit minimal mechanism-based toxicity.
Historically, high-throughput screening identified tetrazole thioethers as baseline DapE inhibitors. However, recent structural optimization has demonstrated that bioisosteric replacement with a 3-methyl-1H-pyrazole-5-thiol scaffold yields superior pharmacokinetic profiles, enhanced metabolic stability, and significantly stronger binding affinities . This guide objectively compares the SAR of pyrazole-5-thiol derivatives against legacy alternatives and provides validated, self-reporting experimental protocols for their synthesis and evaluation.
Mechanistic Pathway: The DapE Target
To understand the SAR of these derivatives, one must first understand the causality of the target pathway. DapE catalyzes the hydrolysis of the amide bond in N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce succinate and L,L-diaminopimelate (L,L-DAP). L,L-DAP is subsequently epimerized to meso-DAP, a critical cross-linking unit in the bacterial cell wall.
By utilizing a pyrazole-5-thiol core, researchers can exploit the tautomeric equilibrium of the pyrazole ring to optimize hydrogen bonding with the dinuclear zinc active site of DapE, effectively halting peptidoglycan synthesis.
Metabolic pathway of DapE in bacterial lysine biosynthesis and its inhibition by pyrazole derivatives.
Comparative SAR Profiling: Pyrazole vs. Tetrazole Scaffolds
The transition from a tetrazole to a pyrazole core is not merely a structural swap; it is a calculated physicochemical upgrade. Tetrazoles possess a lower pKa and distinct dipole moments that can limit cellular permeability. Pyrazoles, acting as bioisosteres, maintain the necessary spatial geometry for active-site coordination while offering a highly functionalizable N1 position for tuning lipophilicity.
The table below summarizes the quantitative superiority of the 3-methyl-1H-pyrazole-5-thiol derivatives compared to the original tetrazole hit .
Scaffold Class
R1 Substituent
R2 (Amide Tail)
Target Enzyme
IC₅₀ (µM) / % Inhibition
Tetrazole Thioether (Legacy)
N/A
2-thiazolyl
DapE
50.2 ± 5.0 µM
Pyrazole Thioether (7a)
H
2-thiazolyl
DapE
22.4 µM
Pyrazole Thioether (7c)
H
Phenyl
DapE
80.5% (at 100 µM)
Pyrazole Thioether (7d)
H
2-pyridyl
DapE
17.9 ± 8.0 µM
Pyrazole Thioether (7h)
H
2-pyrazinyl
DapE
96.2% (at 100 µM)
Pyrazole Thioether (7q)
(R)-CH₃
2-pyridyl
DapE
18.8 µM (Kᵢ = 17.3 µM)
Key Mechanistic Insights:
Heteroaromatic Affinity : Moving from a phenyl (7c) to a 2-pyridyl (7d) or 2-pyrazinyl (7h) R2 substituent drastically increases potency. This causality stems from the additional nitrogen atoms acting as hydrogen-bond acceptors, which tightly coordinate with the active site residues of the DapE metalloenzyme.
Stereospecificity : The introduction of an α-methyl group at the R1 position creates a chiral center. The (R)-enantiomer of compound 7q exhibits an IC₅₀ of 18.8 µM, confirming that the DapE active site possesses strict steric requirements that selectively favor the (R)-spatial orientation over the (S)-enantiomer.
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the scaffold and the subsequent biological evaluation. Every step is designed as a self-validating system.
Protocol A: Scaffold Synthesis via Thionation
Objective: Synthesize the core building block, 3-methyl-1-phenyl-1H-pyrazole-5-thiol, from commercially available edaravone.
Causality: Edaravone (a pyrazolin-5-one) contains a carbonyl group. By utilizing Lawesson's reagent, the oxygen is selectively replaced with sulfur. This thionation thermodynamically drives the molecule to tautomerize into the fully aromatic pyrazole-5-thiol, providing a stable, reactive nucleophile for downstream coupling.
Reagent Preparation: Suspend edaravone (5.0 mmol) and Lawesson's reagent (2.5 mmol, 0.5 eq) in 15 mL of anhydrous toluene under a nitrogen atmosphere.
Reflux & Thionation: Heat the mixture to reflux (approx. 110 °C) in an oil bath for 2 hours. The reaction progress can be self-validated via TLC (disappearance of the edaravone spot).
Purification: Cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography (Petroleum Ether/EtOAc 10:1 to 5:1 v/v).
Coupling: React the purified thiol with requisite α-chloro amides in acetone using potassium carbonate (K₂CO₃) as a base to yield the final pyrazole thioether derivatives.
Protocol B: Ninhydrin-Based DapE Enzymatic Assay
Objective: Quantify the IC₅₀ of the synthesized derivatives.
Causality: DapE cleaves the amide bond of the substrate, liberating a primary amine. Ninhydrin selectively reacts with primary amines to form a deep blue/purple chromophore (Ruhemann's purple). To prevent false positives from the secondary amine naturally present on the substrate, a modified substrate (N6-methyl-L,L-SDAP ) is used 1. This ensures that any absorbance at 570 nm is strictly proportional to successful DapE catalytic turnover, making the assay entirely self-validating.
Enzyme Incubation: Incubate purified HiDapE enzyme with varying concentrations of the pyrazole inhibitor (e.g., 0.1 µM to 100 µM) in HEPES buffer (pH 7.5) for 15 minutes at 37 °C.
Substrate Addition: Add N6-methyl-L,L-SDAP to initiate the reaction. Allow the catalytic cleavage to proceed for 30 minutes.
Colorimetric Development: Add 2% ninhydrin reagent to the microplate wells and heat to 80 °C for 10 minutes to accelerate the formation of Ruhemann's purple.
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Step-by-step workflow for the synthesis and biological evaluation of pyrazole-5-thiol derivatives.
Conclusion
The 3-methyl-1H-pyrazole-5-thiol scaffold represents a significant structural evolution over legacy tetrazole thioethers. By leveraging its bioisosteric properties, tautomeric stability, and capacity for stereospecific functionalization, researchers can achieve sub-20 µM inhibition of the DapE metalloenzyme. The integration of robust synthetic pathways (Lawesson's thionation) with self-reporting biological assays (Ninhydrin primary amine detection) provides a highly reliable framework for the future development of novel, non-toxic antibiotics.
References
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE)
Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics
Loyola eCommons - Undergraduate Research and Engagement Symposium
URL
Comparative study of pyrazole vs. triazole bioactivity
Comparative Bioactivity of Pyrazole vs. Triazole Scaffolds in Medicinal Chemistry: A Mechanistic and Experimental Guide As five-membered nitrogenous heterocycles, both pyrazoles and triazoles are privileged pharmacophore...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Bioactivity of Pyrazole vs. Triazole Scaffolds in Medicinal Chemistry: A Mechanistic and Experimental Guide
As five-membered nitrogenous heterocycles, both pyrazoles and triazoles are privileged pharmacophores in modern drug discovery[1]. While they share structural similarities, the subtle electronic and steric differences dictated by the number and position of their nitrogen atoms profoundly influence their bioactivity, target selectivity, and pharmacokinetic profiles. This guide provides an in-depth, data-driven comparison of these two scaffolds, exploring the causality behind their target affinities and detailing the self-validating experimental protocols required to evaluate them accurately.
Physicochemical & Structural Causality
The decision to deploy a pyrazole (1,2-diazole) versus a triazole (1,2,3- or 1,2,4-triazole) is rarely arbitrary; it is governed by the specific thermodynamic and spatial requirements of the target enzyme's active site.
The Pyrazole Scaffold: Featuring two adjacent nitrogen atoms, pyrazoles exhibit exceptional metabolic stability and a balanced lipophilicity (logP). This allows them to act simultaneously as hydrogen bond donors and acceptors while maintaining the ability to penetrate lipid-rich microenvironments, such as the hydrophobic channels of cyclooxygenase (COX) enzymes[1].
The Triazole Scaffold: The inclusion of a third nitrogen atom significantly increases the polar surface area (PSA) and introduces an additional hydrogen bond acceptor. This electronic configuration often enhances aqueous solubility and enables the formation of complex, multi-point hydrogen bonding networks within highly polar catalytic domains[1].
Comparative Bioactivity: Target-Specific Case Studies
Case Study A: Selective COX-2 Inhibition
In the development of non-steroidal anti-inflammatory drugs (NSAIDs), achieving high selectivity for COX-2 over COX-1 is critical for minimizing gastrointestinal toxicity. A comparative study of diaryl-based pyrazole and triazole derivatives highlighted the superior spatial adaptability of the triazole core[2].
Pyrazole Performance: A synthesized diarylpyrazole derivative (Compound 4b) demonstrated potent COX-2 inhibition with an IC50 of 0.017 μM[2]. However, achieving high selectivity required rigid sulfonamide substitutions.
Triazole Superiority: Conversely, a diaryltriazole derivative (Compound 15a) achieved an extraordinary IC50 of 0.002 μM with a Selectivity Index (SI) of 162.5[2]. The causality lies in the triazole's enriched electron density, which allowed it to perfectly anchor into the extra hydrophobic pocket of the COX-2 isozyme—a pocket less complementary to the pyrazole core[2].
Case Study B: Phosphodiesterase 4 (PDE4) Inhibition
PDE4 inhibitors are essential for managing inflammatory respiratory conditions. An evaluation of 5-phenyl-2-furan functionalized derivatives revealed a distinct pharmacological advantage for the 1,2,4-triazole scaffold[3].
Bioactivity & Mechanism: Triazole-attached derivatives consistently outperformed their pyrazole counterparts in blocking LPS-induced TNFα release[3]. Molecular docking confirmed that the 1,2,4-triazole moiety formed integral hydrogen bonds and crucial π-π stacking interactions with the PDE4B catalytic domain, effectively blocking the access of cAMP[3]. The pyrazole ring lacked the optimal electron distribution required for this specific π-π interaction, resulting in weaker binding.
Mechanism of Triazole-mediated PDE4B inhibition and inflammatory suppression.
Case Study C: Antimycobacterial CYP121A1 Inhibition
Targeting the Mycobacterium tuberculosis CYP121A1 enzyme is a promising anti-tuberculosis strategy. When screening heterocyclic libraries, a methoxy triazole derivative featuring a chloroaryl group (Compound 12b) displayed the tightest type II binding affinity (Kd = 5.13 μM)[4]. While pyrazole derivatives also showed baseline activity, the specific spatial arrangement of the triazole nitrogens allowed for optimal coordination with the heme iron of CYP121A1, validating its use in highly specific metalloenzyme targeting[4].
Quantitative Bioactivity Summary
The following table synthesizes the experimental data, highlighting the mechanistic advantages of specific scaffold choices across different therapeutic targets.
To ensure trustworthiness and reproducibility when comparing the bioactivity of pyrazole and triazole derivatives, standard colorimetric assays are insufficient. Heterocyclic compounds often possess intrinsic fluorescence or absorbance that can yield false-positive readouts.
The following protocol details a self-validating fluorometric assay using ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with enzymatic byproducts to form highly fluorescent resorufin. Crucially, this system incorporates an auto-fluorescence subtraction loop to guarantee data integrity.
Step 1: Reagent & Plate Preparation
Utilize a 96-well black opaque microplate to strictly prevent well-to-well optical crosstalk.
Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 μM hematin (an essential cofactor for peroxidase activity).
Step 2: Control & Compound Setup (The Self-Validating Matrix)
Test Wells: Add 10 μL of the synthesized derivative (serial dilutions in DMSO) + 150 μL buffer + 10 μL target enzyme (e.g., COX-2).
Self-Validation Control (Mandatory): Add 10 μL of the highest concentration of the test compound + 160 μL buffer (No enzyme).
Causality: This well isolates the intrinsic fluorescence of the pyrazole/triazole core. This value must be subtracted from the Test Wells to ensure the calculated IC50 reflects true enzymatic inhibition, not optical interference.
Step 3: Incubation & Reaction Initiation
Incubate the microplate at 37°C for 15 minutes. This pre-equilibrium phase is vital for allowing slow-binding inhibitors (common among triazoles) to fully occupy the active site.
Initiate the reaction by adding 10 μL of the substrate mixture (e.g., Arachidonic Acid + ADHP).
Step 4: Kinetic Measurement & Analysis
Immediately read fluorescence (Ex/Em = 535/590 nm) in kinetic mode for 5 minutes.
Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Determine the IC50 using non-linear regression (four-parameter logistic equation) after applying the auto-fluorescence subtraction.
Self-validating fluorometric workflow for screening heterocyclic enzyme inhibitors.
Cross-validation of experimental and theoretical data for pyrazole tautomers
Cross-Validation of Experimental and Theoretical Data for Pyrazole Tautomers: A Comprehensive Comparison Guide Introduction Pyrazole derivatives are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. A...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of Experimental and Theoretical Data for Pyrazole Tautomers: A Comprehensive Comparison Guide
Introduction
Pyrazole derivatives are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. A defining feature of 1H-pyrazoles is annular prototropic tautomerism—the rapid migration of a proton between the two adjacent nitrogen atoms, generating dynamically interconverting 3-substituted and 5-substituted tautomers. In drug discovery, understanding which tautomer predominates in a specific physiological environment is critical. The tautomeric state dictates the hydrogen bond donor/acceptor topology of the molecule, which directly impacts target binding affinity and pharmacokinetics 1.
However, identifying the dominant tautomer is analytically challenging. Experimental methods like Nuclear Magnetic Resonance (NMR) often yield time-averaged signals due to rapid proton exchange, while theoretical models can oversimplify complex solvent interactions. As a Senior Application Scientist, I advocate for a multi-disciplinary approach: relying solely on one method often leads to structural misassignments. This guide provides an objective comparison of experimental and theoretical methodologies and outlines a robust cross-validation workflow to definitively assign pyrazole tautomeric states.
Methodological Comparison: Experimental vs. Theoretical Approaches
Experimental Methods
Variable-Temperature (VT) Solution NMR: At ambient temperatures, pyrazole tautomerism is often fast on the NMR timescale, resulting in broadened or averaged resonance signals. VT-NMR at sub-ambient temperatures (e.g., 230 K) slows the proton exchange, enabling the resolution of distinct signals for each tautomeric form and allowing for the calculation of equilibrium constants 2.
Solid-State CPMAS NMR & X-ray Crystallography: In the solid state, tautomerism is typically "frozen" into a single preferred form dictated by crystal packing and intermolecular hydrogen bonding networks 3. X-ray diffraction provides unambiguous geometric data, while Cross-Polarization Magic Angle Spinning (CPMAS) 13C/15N NMR bridges the gap between solid-state structures and solution-state dynamics.
Theoretical Methods (DFT)
Geometry Optimization & Energy Calculations: Density Functional Theory (DFT), commonly utilizing the B3LYP functional with a 6-311++G(d,p) basis set, evaluates the relative thermodynamic stability of tautomers 4.
Solvation Modeling (IEFPCM): Gas-phase calculations frequently fail to predict the correct major tautomer because they ignore solvent stabilization. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) simulates the dielectric environment of the solvent, which is crucial since tautomers often possess significantly different dipole moments 5.
GIAO Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method computes magnetic shielding tensors for the optimized geometries, generating theoretical NMR shifts that can be directly compared to experimental spectra 5.
The Cross-Validation Workflow
Relying solely on one approach can lead to critical errors. For instance, DFT might predict a planar geometry for a specific tautomer, but experimental X-ray data may reveal significant torsional deviations due to solid-state packing effects 5. Cross-validation forms a self-validating system: theoretical shifts confirm the identity of experimentally observed species, while experimental equilibrium data validates the accuracy of the chosen computational level of theory.
Integrated workflow for the cross-validation of pyrazole tautomers.
Quantitative Data Comparison: Experimental vs. Theoretical
To illustrate the necessity of cross-validation, consider the evaluation of 3(5)-substituted pyrazoles. The table below summarizes a typical cross-validation dataset comparing experimental solution-state data with DFT-calculated parameters.
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the critical steps for both experimental and theoretical data acquisition.
Protocol A: Variable-Temperature (VT) NMR for Solution-State Tautomeric Equilibrium
Causality: Room temperature NMR often fails to distinguish tautomers due to rapid intermolecular proton exchange. Lowering the temperature increases the lifetime of each tautomeric state beyond the NMR timescale, allowing for direct integration of distinct signals.
Sample Preparation: Dissolve 15-20 mg of the purified pyrazole derivative in 0.5 mL of a deuterated solvent with a low freezing point and strong hydrogen-bond accepting capabilities (e.g., THF-d8 or DMF-d7). Self-Validation: Using a strong hydrogen-bond acceptor disrupts pyrazole oligomerization, ensuring you are measuring monomeric tautomeric equilibrium.
Instrument Calibration: Calibrate the NMR spectrometer probe temperature using a standard methanol or ethylene glycol sample to ensure accurate temperature readings.
Spectral Acquisition (Cooling Gradient): Acquire 1H and 13C spectra starting at 298 K. Stepwise decrease the temperature in 10 K increments down to 220 K (or until the solvent freezing point is approached). Allow 10 minutes of equilibration time at each temperature step before acquisition.
Data Analysis: Identify the coalescence temperature (Tc) where the averaged signals split into distinct peaks representing the individual tautomers. Integrate the fully resolved peaks at the lowest temperature to determine the equilibrium constant (K_eq).
Protocol B: DFT/GIAO Computational Workflow for Tautomer Energy and Shift Prediction
Causality: Calculating NMR shielding tensors requires highly optimized geometries. Using a polarizable continuum model ensures that the stabilization of zwitterionic or highly polar tautomers by the solvent is accurately reflected in the final energy and shift calculations.
Initial Conformational Search: Generate all possible annular tautomers (e.g., 1H vs 2H) and their respective rotamers using molecular mechanics (e.g., MMFF94).
Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Apply the IEFPCM solvation model corresponding to the experimental NMR solvent.
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries at the same level of theory. Self-Validation: Ensure the absence of imaginary frequencies to confirm the computed structures are true energy minima, not transition states.
GIAO NMR Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structures to calculate isotropic magnetic shielding tensors.
Referencing and Scaling: Convert the calculated shielding tensors to chemical shifts relative to a calculated TMS standard at the identical level of theory. Compare these values directly with the VT-NMR data obtained in Protocol A to definitively assign the tautomeric populations.
References
The Journal of Organic Chemistry - ACS Publications. "Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies". Available at:[Link]
Canadian Science Publishing. "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism". Available at:[Link]
PMC - NIH. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". Available at: [Link]
Beilstein Journals. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism". Available at:[Link]
ResearchGate. "A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles". Available at: [Link]
Benchmarking the Antioxidant Activity of Pyrazole Derivatives: A Comprehensive Comparison Guide
Introduction Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, widely recognized for their diverse pharmacological profiles and highly potent antioxidant properties[1]. Oxidative stress—d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, widely recognized for their diverse pharmacological profiles and highly potent antioxidant properties[1]. Oxidative stress—driven by an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses—is a primary catalyst for chronic inflammation, neurodegeneration, and metabolic disorders. Consequently, benchmarking the antioxidant efficacy of novel pyrazole derivatives against established industry standards (such as ascorbic acid, Trolox, and quercetin) is a critical gateway in preclinical drug development[2].
This guide provides an objective, data-driven comparison of pyrazole derivatives, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental protocols for accurate benchmarking.
Mechanistic Basis of Pyrazole Antioxidant Activity
The antioxidant capacity of pyrazole derivatives is fundamentally dictated by their ability to neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [2].
Causality of Structure-Activity Relationship (SAR): The five-membered, nitrogen-rich heterocyclic ring of pyrazoles provides a highly conjugated system capable of stabilizing unpaired electrons[1]. The introduction of electron-donating groups (e.g., hydroxyl, amino, or hydrazone moieties) significantly lowers the Bond Dissociation Enthalpy (BDE) of the N-H or O-H bonds, facilitating rapid HAT[2].
Steric Hindrance vs. Radical Accessibility: Bulky pyrazole derivatives often exhibit disparate results between different assays. Because the DPPH radical is sterically hindered, large spirocyclic pyrazoles may show poor DPPH scavenging but exceptional ABTS+ scavenging. The ABTS+ radical cation is a smaller, planar molecule that readily accepts electrons via SET, allowing bulky derivatives to demonstrate their true antioxidant potential[3].
Dual mechanism of pyrazoles: direct ROS scavenging and Nrf2/ARE pathway activation.
Comparative Performance: Pyrazole Derivatives vs. Standard Antioxidants
To objectively benchmark these compounds, we analyze the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) across standardized in vitro assays. Lower values indicate higher antioxidant potency.
Table 1: In Vitro Antioxidant Activity Benchmarking (EC50/IC50 values)
*Note: Values for Compound 4k are expressed in μg/mL as per the original study parameters.
Data Interpretation: Compound 4a demonstrates extraordinary ABTS+ radical scavenging activity (EC50 = 0.0967 μM), vastly outperforming both ascorbic acid and quercetin[2]. However, its poor DPPH activity (>292.92 μM) highlights the steric limitations of the DPPH assay for bulky spirocyclic structures, underscoring the necessity of multi-assay benchmarking to prevent false negatives[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity at every step.
Protocol 1: DPPH Radical Scavenging Assay
Principle: Measures the reduction of the purple DPPH• radical to the yellow diphenyl-picrylhydrazine via HAT/SET.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.2 mM solution of DPPH in HPLC-grade methanol. Causality: Methanol is utilized because it readily solubilizes both the lipophilic DPPH radical and the majority of synthetic pyrazole derivatives[1].
Sample Dilution: Prepare serial dilutions of the test pyrazole derivatives and the standard (Ascorbic Acid) ranging from 1 to 300 μM.
Reaction Initiation: In a 96-well microplate, mix 100 μL of the test compound with 100 μL of the DPPH solution.
Self-Validation Controls:
Blank Control: 200 μL methanol (corrects for background microplate noise).
Positive Control: Ascorbic Acid + DPPH (validates reagent viability and provides a benchmarking standard).
Incubation: Incubate in the dark at room temperature for 30 minutes. Causality: DPPH is highly photosensitive; dark incubation prevents light-induced radical degradation and ensures the reduction is solely driven by the antioxidant[1].
Measurement & Analysis: Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[1].
Principle: Measures the reduction of the blue/green ABTS•+ radical cation to its colorless neutral form.
Step-by-Step Methodology:
Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12–16 hours. Causality: This extended incubation is strictly required to ensure the complete oxidation of ABTS to the stable ABTS•+ radical cation[2].
Reagent Standardization: Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 ± 0.02 at 734 nm. Causality: Standardizing the initial absorbance ensures batch-to-batch reproducibility. Reading at 734 nm minimizes interference from the intrinsic absorbance of the pyrazole compounds[2].
Reaction & Incubation: Add 10 μL of the test compound to 190 μL of the diluted ABTS•+ solution. Incubate for exactly 6 minutes.
Measurement: Record absorbance at 734 nm. Calculate the EC50 and compare it against a Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC)[2].
Self-validating high-throughput screening workflow for DPPH and ABTS assays.
Conclusion & Future Perspectives
Benchmarking pyrazole derivatives reveals that targeted structural modifications—such as spirocyclic or hydrazone functionalization—can yield antioxidant profiles that significantly outperform traditional standards like ascorbic acid and quercetin[2]. However, the stark contrast between DPPH and ABTS assay results emphasizes that relying on a single assay can lead to false negatives due to steric hindrance[3]. Future drug development efforts must employ a multi-assay, self-validating approach to accurately capture the full therapeutic potential of these versatile scaffolds.
References
Title: Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation
Source: RSC Advances (RSC Publishing)
URL: [Link]
Title: Synthesis, Characterization, Free-radical Scavenging Capacity and Antioxidant Activity of Novel Series of Hydrazone, 1,3,4-oxadiazole and 1,2,4-triazole Derived from 3,5-dimethyl-1H-pyrazole
Source: Letters in Drug Design & Discovery (Bentham Science Publishers)
URL: [Link]
Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents
Source: Molecules (MDPI)
URL: [Link]